molecular formula C15H13FO B1301890 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 37989-92-7

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B1301890
CAS No.: 37989-92-7
M. Wt: 228.26 g/mol
InChI Key: ZXIQZWXVSBJPTC-UHFFFAOYSA-N
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Description

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H13FO and its molecular weight is 228.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIQZWXVSBJPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372095
Record name 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80372095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37989-92-7
Record name 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37989-92-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: a convergent approach via Suzuki-Miyaura coupling and a linear approach involving Friedel-Crafts acylation. Each method is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis.

Introduction

This compound is a fluorinated biphenyl derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the biphenyl ketone scaffold serves as a versatile intermediate for further chemical modifications. This guide outlines two robust and reproducible synthetic pathways to access this compound.

Synthetic Strategies

Two principal routes for the synthesis of this compound are presented:

  • Route 1: Suzuki-Miyaura Coupling. This convergent approach involves the palladium-catalyzed cross-coupling of (4-propionylphenyl)boronic acid with 1-bromo-2-fluorobenzene. This method is often favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction.

  • Route 2: Friedel-Crafts Acylation. This linear synthesis begins with the formation of the 2'-fluorobiphenyl core, followed by the introduction of the propionyl group via a Friedel-Crafts acylation reaction. While a more traditional approach, careful control of reaction conditions is necessary to ensure regioselectivity.

Route 1: Synthesis via Suzuki-Miyaura Coupling

This route offers an efficient and direct method for the construction of the target molecule.

Overall Reaction Scheme:

Suzuki-Miyaura Coupling Overall Reaction Scheme for Suzuki-Miyaura Coupling reactant1 1-Bromo-2-fluorobenzene catalyst Pd Catalyst Base reactant1->catalyst reactant2 (4-Propionylphenyl)boronic acid reactant2->catalyst product This compound catalyst->product

Caption: Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene and (4-propionylphenyl)boronic acid.

Experimental Protocol

Materials:

  • 1-Bromo-2-fluorobenzene

  • (4-Propionylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried round-bottom flask, add (4-propionylphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).

  • To this stirred mixture, add 1-bromo-2-fluorobenzene (1.0 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1-Bromo-2-fluorobenzene175.001.0-
(4-Propionylphenyl)boronic acid177.991.2-
This compound228.26-75-85

Route 2: Synthesis via Friedel-Crafts Acylation

This classical approach involves the formation of the biphenyl backbone followed by acylation.

Overall Reaction Scheme:

Friedel-Crafts Acylation Overall Reaction Scheme for Friedel-Crafts Acylation cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Friedel-Crafts Acylation start1 4-Bromoaniline intermediate1 4-Amino-2'-fluorobiphenyl start1->intermediate1 start2 Phenylboronic acid start2->intermediate1 intermediate2 2'-Fluorobiphenyl intermediate1->intermediate2 catalyst2 AlCl₃ intermediate2->catalyst2 reactant3 Propionyl chloride reactant3->catalyst2 product2 This compound catalyst2->product2

Caption: Multi-step synthesis involving Suzuki coupling, Sandmeyer reaction, and Friedel-Crafts acylation.

Experimental Protocol

Step 1: Synthesis of 2'-Fluorobiphenyl

A common precursor, 4-bromo-2-fluorobiphenyl, can be synthesized from 2-fluoroaniline through bromination and a subsequent Gomberg-Bachmann reaction, or via Suzuki coupling of 4-bromophenylboronic acid and 1-bromo-2-fluorobenzene. For this guide, we will assume the availability of 2'-fluorobiphenyl.

Step 2: Friedel-Crafts Acylation of 2'-Fluorobiphenyl

Materials:

  • 2'-Fluorobiphenyl

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) to the stirred suspension.

  • After the addition is complete, add a solution of 2'-fluorobiphenyl (1.0 eq) in anhydrous dichloromethane dropwise via the addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. The acylation is expected to occur predominantly at the para-position of the unsubstituted phenyl ring due to steric hindrance from the fluorine atom.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2'-Fluorobiphenyl174.191.0-
Propionyl chloride92.521.1-
Aluminum chloride133.341.1-
This compound228.26-60-70

Workflow Diagrams

General Laboratory Workflow

General Laboratory Workflow General Laboratory Workflow for Synthesis start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction_progress Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_progress workup Aqueous Workup & Extraction reaction_progress->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

An In-depth Technical Guide on the Physicochemical Properties of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery, notably as a building block in the synthesis of targeted protein degraders. A thorough understanding of its physicochemical properties is fundamental for its application in synthetic chemistry, for predicting its behavior in biological systems, and for the development of novel therapeutics. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines relevant experimental protocols for their determination, and presents a conceptual workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The table below summarizes the available experimental and predicted data for this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 37989-92-7 (Primary), 129159-23-5 (Alternative)[1][2][3]
Molecular Formula C₁₅H₁₃FO[2][3]
Molecular Weight 228.26 g/mol [2]
Melting Point 76-77 °C[3]
Boiling Point (Predicted) 334.1 °C[4]
logP (Predicted) 3.8[4]
Solubility Data not available
pKa Data not available

Note on CAS Numbers: While CAS number 37989-92-7 is more frequently cited for this compound, the number 129159-23-5 has also been associated with it. Researchers should verify the CAS number with their specific sample information.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed at the bottom.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute for a rough estimate, then 1-2 °C/minute for an accurate measurement).

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter that affects a drug's bioavailability. The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a given solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV. The solubility is then expressed in units such as mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

Apparatus:

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement in both octanol and water phases (e.g., HPLC-UV)

  • n-Octanol and water (mutually saturated)

Procedure:

  • Solvent Preparation: n-Octanol and water are mixed and shaken vigorously, then allowed to separate to create mutually saturated phases.

  • Partitioning: A known amount of this compound is dissolved in a known volume of either the saturated n-octanol or water. A known volume of the other phase is then added to the vial.

  • Equilibration: The vial is sealed and mixed (e.g., by vortexing or shaking) for a set period to allow for the compound to partition between the two phases until equilibrium is reached. The vial is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block". This suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC is a multi-step process. The following diagram illustrates a general workflow for the incorporation of a building block like this compound into a PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Building_Block This compound Modification Functional Group Modification of Building Block Building_Block->Modification e.g., Reduction, Functionalization Linker Linker Precursor with Functional Group Y Coupling1 Coupling Reaction 1 Linker->Coupling1 E3_Ligand E3 Ligase Ligand with Functional Group Z Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Modification->Coupling1 Forms Intermediate Coupling1->Coupling2 Intermediate with Linker PROTAC PROTAC Molecule Coupling2->PROTAC Final Purification

Caption: General workflow for PROTAC synthesis.

Conclusion

References

A Technical Guide to the Spectral Analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectral data for the compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally analogous compounds. Furthermore, generalized experimental protocols for acquiring such data are provided to aid researchers in their laboratory work.

Compound Profile

Identifier Value
IUPAC Name This compound
CAS Number 37989-92-7[1]
Molecular Formula C₁₅H₁₃FO[1]
Molecular Weight 228.26 g/mol [1]
Chemical Structure
alt text

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral databases and the analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.05Doublet (d)2HAromatic protons ortho to the carbonyl group
~7.70Doublet (d)2HAromatic protons meta to the carbonyl group
~7.55-7.40Multiplet (m)2HAromatic protons on the fluorophenyl ring
~7.25-7.15Multiplet (m)2HAromatic protons on the fluorophenyl ring
3.05Quartet (q)2H-CH₂- (methylene group of propanoyl)
1.25Triplet (t)3H-CH₃ (methyl group of propanoyl)

¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~199C=O (carbonyl)
~160 (d, J ≈ 245 Hz)C-F (fluorine-bearing carbon)
~145Quaternary aromatic carbon
~138Quaternary aromatic carbon
~131 (d, J ≈ 8 Hz)Aromatic CH
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~124 (d, J ≈ 4 Hz)Aromatic CH
~116 (d, J ≈ 22 Hz)Aromatic CH
~32-CH₂- (methylene)
~8-CH₃ (methyl)
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
~3100-3000C-H (Aromatic)StretchingMedium
~2980-2850C-H (Aliphatic)StretchingMedium
~1685C=O (Ketone)StretchingStrong
~1600, ~1480C=C (Aromatic)StretchingMedium-Strong
~1220C-F (Aryl Fluoride)StretchingStrong
~830C-H (Aromatic)Out-of-plane BendingStrong
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
228[M]⁺ (Molecular Ion)
199[M - C₂H₅]⁺ (Loss of ethyl group)
171[M - C₂H₅CO]⁺ (Loss of propanoyl group)
152[C₁₂H₉]⁺ (Biphenyl fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the IR spectrometer's sample compartment.

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds that produces extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the relationships between the different spectral analysis techniques and a general workflow for compound characterization.

Spectral_Data_Relationship Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides information on the carbon-hydrogen framework IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and fragmentation

Caption: Relationship between the compound and its spectral data.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification NMR_acq NMR Data Acquisition Synthesis->NMR_acq IR_acq IR Data Acquisition Synthesis->IR_acq MS_acq MS Data Acquisition Synthesis->MS_acq Data_Processing Data Processing and Analysis NMR_acq->Data_Processing IR_acq->Data_Processing MS_acq->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General experimental workflow for spectral analysis.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (Liproxstatin-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, widely known as Liproxstatin-1, has emerged as a potent and selective small-molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the core mechanism of action of Liproxstatin-1, detailing its molecular interactions, cellular effects, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of ferroptosis and the development of novel therapeutics targeting this cell death pathway.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which Liproxstatin-1 confers its potent anti-ferroptotic effects is through the inhibition of lipid peroxidation.[1] Ferroptosis is initiated by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to a cascade of oxidative damage to polyunsaturated fatty acids within cellular membranes, ultimately resulting in loss of membrane integrity and cell death.[1][2] Liproxstatin-1 functions as a powerful radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals and terminating the chain reaction of lipid peroxidation.[2][3]

Theoretical studies suggest that the aromatic amine moiety (1′-NH) of Liproxstatin-1 is the preferential site for H-atom abstraction by lipid peroxide radicals.[4] This reaction is highly efficient, with a calculated rate constant of up to 6.38 × 10³ M⁻¹ S⁻¹ at 300 K, indicating a significant contribution from the quantum tunneling effect.[4] The resulting Liproxstatin-1 radical can be regenerated to its active, reduced form by endogenous antioxidants such as ubiquinol, allowing it to participate in multiple cycles of radical scavenging.[4]

Modulation of Key Ferroptosis Regulators

Liproxstatin-1's protective effects are intricately linked to its influence on key enzymatic pathways that regulate ferroptosis.

Glutathione Peroxidase 4 (GPX4) Pathway

Glutathione peroxidase 4 (GPX4) is a central regulator of ferroptosis, functioning to detoxify lipid hydroperoxides to their corresponding lipid alcohols, thereby preventing the accumulation of toxic lipid ROS.[5] Liproxstatin-1 has been shown to be highly effective in rescuing cells from ferroptosis induced by the inhibition or genetic deletion of GPX4.[1][6] Studies have demonstrated that Liproxstatin-1 can restore the expression and activity of GPX4 in various experimental models of ferroptosis.[5][7] This suggests a multifaceted role for Liproxstatin-1 in not only directly scavenging radicals but also in supporting the endogenous GPX4-mediated antioxidant defense system.[1][5]

Ferroptosis Suppressor Protein 1 (FSP1)

Recent research has identified Ferroptosis Suppressor Protein 1 (FSP1) as a key component of a parallel, GPX4-independent pathway that protects against ferroptosis.[8] FSP1, also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in turn acts as a lipophilic radical-trapping antioxidant to suppress lipid peroxidation.[5] Some evidence suggests that Liproxstatin-1 may also exert its effects through the inhibition of FSP1, thereby modulating this protective pathway.[5][8] However, further research is needed to fully elucidate the direct interaction and regulatory role of Liproxstatin-1 on FSP1 activity.

Voltage-Dependent Anion Channel 1 (VDAC1)

In the context of ischemia/reperfusion injury, Liproxstatin-1 has been shown to confer cardioprotection by reducing the levels and oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[7] VDACs are mitochondrial outer membrane proteins that regulate the passage of ions and metabolites. The reduction in VDAC1 levels by Liproxstatin-1 treatment was associated with decreased mitochondrial reactive oxygen species production, suggesting a role for Liproxstatin-1 in preserving mitochondrial function during cellular stress.[7]

Quantitative Data Summary

The potency and efficacy of Liproxstatin-1 have been quantified across various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.

ParameterValueCell/SystemConditionReference(s)
IC₅₀ 22 nMGpx4-/- CellsInhibition of cell death[1][6][9][10]
EC₅₀ 115.3 nMOLN93 OligodendrocytesInhibition of RSL-3-induced ferroptosis[5]
EC₅₀ 38 ± 3 nMPfa-1 Mouse FibroblastsInhibition of RSL3-induced ferroptosis[3]
Effective Concentration 50 nMGpx4-/- CellsComplete prevention of lipid peroxidation[1][9]
Protective Concentration 200 nMGpx4-/- CellsProtection against various ferroptosis inducers (BSO, erastin, RSL3)[1][9]
In vivo Dose 10 mg/kgMiceIncreased survival in inducible Gpx4-/- mice[1][10]
In vivo Dose 10 mg·kg⁻¹·d⁻¹MiceAlleviation of metabolic dysfunction-associated fatty liver disease[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the mechanism of action of Liproxstatin-1.

Cell Viability and Ferroptosis Inhibition Assay

Objective: To determine the concentration-dependent protective effect of Liproxstatin-1 against ferroptosis inducers.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-1080, Gpx4-/- fibroblasts, OLN93 oligodendrocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-incubate cells with a serial dilution of Liproxstatin-1 for a specified duration (e.g., 1-2 hours).

  • Induction of Ferroptosis: Add a known ferroptosis inducer, such as Erastin (inhibits the cystine/glutamate antiporter system Xc⁻) or RSL3 (inhibits GPX4), to the wells.[12]

  • Incubation: Incubate the plate for a period sufficient to induce cell death in the control wells (typically 24-48 hours).[12]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay or by staining with propidium iodide (PI) and Hoechst 33342.[5][13]

  • Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the EC₅₀ value of Liproxstatin-1.[5]

Lipid Peroxidation Assay

Objective: To quantify the ability of Liproxstatin-1 to inhibit lipid peroxidation.

Methodology:

  • Malondialdehyde (MDA) Assay:

    • Treat cells with Liproxstatin-1 and a ferroptosis inducer as described above.

    • Lyse the cells and collect the supernatant.[5]

    • Measure MDA levels using a commercial MDA assay kit according to the manufacturer's instructions.[5] The optical densities are typically read at 450, 532, and 600 nm.[5]

  • C11-BODIPY 581/591 Staining:

    • Treat cells with Liproxstatin-1 and a ferroptosis inducer.

    • Towards the end of the treatment period, add the C11-BODIPY 581/591 probe (e.g., at 1-10 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C.[12]

    • Wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.

    • Analyze the cells using fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxyl radicals.[12] An effective inhibitor will prevent the shift to green fluorescence.

Western Blot Analysis of Ferroptosis-Related Proteins

Objective: To determine the effect of Liproxstatin-1 on the expression of key ferroptosis-regulating proteins.

Methodology:

  • Treat cells with Liproxstatin-1 and a ferroptosis inducer.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.[5]

  • Determine the protein concentration of the lysates using a Bradford assay or a similar method.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., GPX4, FSP1, ACSL4, xCT) overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

In Vivo Efficacy Studies

Objective: To evaluate the protective effect of Liproxstatin-1 in animal models of diseases associated with ferroptosis.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as inducible Gpx4-knockout mice or models of ischemia/reperfusion injury or metabolic dysfunction-associated fatty liver disease.[10][11]

  • Liproxstatin-1 Administration:

    • Preparation of Stock Solution: Dissolve Liproxstatin-1 powder in DMSO (e.g., at 50 µg/µl).[14]

    • Preparation of Working Solution: Dilute the stock solution with 1X PBS to a final DMSO concentration of 1%.[14]

    • Administration: Administer Liproxstatin-1 to the animals via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[10][11]

  • Assessment of Efficacy:

    • Monitor survival rates.[10]

    • Assess tissue injury through histological analysis (e.g., H&E staining, TUNEL staining).[10][11]

    • Measure biochemical markers of organ function and oxidative stress (e.g., serum ALT/AST, tissue levels of Fe²⁺, GSH, and MDA).[11]

    • Analyze the expression of ferroptosis-related proteins in tissues via Western blotting or immunohistochemistry.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Liproxstatin-1 and a typical experimental workflow for its characterization.

G Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition cluster_0 Ferroptosis Induction cluster_1 Liproxstatin-1 Intervention Erastin Erastin / RSL3 SystemXc System Xc- Erastin->SystemXc inhibits GPX4_inhibition GPX4 Inhibition Erastin->GPX4_inhibition induces GSH_depletion GSH Depletion SystemXc->GSH_depletion leads to Lipid_ROS Lipid ROS Accumulation GPX4_inhibition->Lipid_ROS GSH_depletion->GPX4_inhibition Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Liproxstatin1 Liproxstatin-1 Radical_Scavenging Radical Scavenging Liproxstatin1->Radical_Scavenging GPX4_restoration GPX4 Restoration Liproxstatin1->GPX4_restoration FSP1_inhibition FSP1 Inhibition (?) Liproxstatin1->FSP1_inhibition Radical_Scavenging->Lipid_ROS inhibits GPX4_restoration->GPX4_inhibition counteracts

Caption: Signaling Pathway of Liproxstatin-1 in Ferroptosis Inhibition.

G Experimental Workflow for Characterizing Liproxstatin-1 cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Cell_Culture Cell Culture (e.g., HT-1080, Gpx4-/-) Liproxstatin1_Treatment Treat with Liproxstatin-1 (Dose-response) Cell_Culture->Liproxstatin1_Treatment Ferroptosis_Induction Induce Ferroptosis (Erastin or RSL3) Cell_Viability_Assay Cell Viability Assay (CCK-8, PI/Hoechst) Ferroptosis_Induction->Cell_Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (MDA, C11-BODIPY) Ferroptosis_Induction->Lipid_Peroxidation_Assay Western_Blot Western Blot (GPX4, FSP1, etc.) Ferroptosis_Induction->Western_Blot Liproxstatin1_Treatment->Ferroptosis_Induction EC50_Determination Determine EC50 Cell_Viability_Assay->EC50_Determination Mechanism_Elucidation Elucidate Mechanism Lipid_Peroxidation_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Animal_Model Animal Model of Disease (e.g., I/R injury, MAFLD) Liproxstatin1_Administration Administer Liproxstatin-1 (e.g., 10 mg/kg i.p.) Animal_Model->Liproxstatin1_Administration Tissue_Analysis Tissue Collection & Analysis (Histology, Western Blot) Liproxstatin1_Administration->Tissue_Analysis Biochemical_Analysis Biochemical Analysis (Serum markers, etc.) Liproxstatin1_Administration->Biochemical_Analysis Efficacy_Evaluation Evaluate Therapeutic Efficacy Tissue_Analysis->Efficacy_Evaluation Biochemical_Analysis->Efficacy_Evaluation

Caption: Experimental Workflow for Characterizing Liproxstatin-1.

Conclusion

This compound (Liproxstatin-1) is a highly potent and specific inhibitor of ferroptosis. Its primary mechanism of action involves the direct scavenging of lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation. Furthermore, Liproxstatin-1 modulates key regulatory pathways of ferroptosis, including the restoration of GPX4 activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of Liproxstatin-1 and the development of ferroptosis-targeted therapies. The elucidation of its multifaceted mechanism of action underscores its potential as a valuable research tool and a promising therapeutic candidate for a range of pathologies underpinned by ferroptotic cell death.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (CAS 37989-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one (CAS 37989-92-7), a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document outlines plausible synthetic routes, including Friedel-Crafts acylation and Suzuki coupling, and details the likely subsequent conversion to flurbiprofen via the Willgerodt-Kindler reaction. While specific experimental data for the title compound is not extensively available in public literature, this guide compiles available information and provides theoretical frameworks for its characterization by modern analytical techniques.

Introduction

This compound is a ketone derivative that serves as a crucial building block in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to flurbiprofen, a widely used NSAID for the management of pain and inflammation. The synthesis and purity of this intermediate are therefore of critical importance for the efficient and safe production of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties:

PropertyValue
CAS Number 37989-92-7
Chemical Name This compound
Molecular Formula C₁₅H₁₃FO
Molecular Weight 228.26 g/mol
Appearance White to off-white crystalline powder (typical)
Purity (Typical) ≥97%

Synthesis of this compound

Proposed Synthetic Pathway 1: Friedel-Crafts Acylation

A logical approach to the synthesis of the target ketone is the Friedel-Crafts acylation of 2-fluorobiphenyl with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation Reactant1 2-Fluorobiphenyl reaction_point Reactant1->reaction_point Reactant2 Propanoyl Chloride Reactant2->reaction_point Catalyst AlCl₃ (Lewis Acid) Catalyst->reaction_point Product This compound (CAS 37989-92-7) reaction_point->Product

Caption: Proposed Friedel-Crafts acylation synthesis route.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a stirred solution of 2-fluorobiphenyl in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a reduced temperature (e.g., 0-5 °C).

  • Acylation: Slowly add propanoyl chloride to the reaction mixture, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water containing concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.

Proposed Synthetic Pathway 2: Suzuki Coupling

An alternative synthetic strategy involves a Suzuki coupling reaction between a suitable boronic acid derivative and a halogenated propiophenone.

Reaction Scheme:

G cluster_1 Suzuki Coupling ReactantA 4-Bromopropiophenone reaction_point_B ReactantA->reaction_point_B ReactantB 2-Fluorophenylboronic Acid ReactantB->reaction_point_B Catalyst_Base Pd Catalyst & Base Catalyst_Base->reaction_point_B Product_B This compound (CAS 37989-92-7) reaction_point_B->Product_B

Caption: Proposed Suzuki coupling synthesis route.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a reaction vessel, combine 4-bromopropiophenone, 2-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system such as a mixture of toluene and water or dioxane and water.

  • Coupling Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Conversion to Flurbiprofen via Willgerodt-Kindler Reaction

The primary application of this compound is its conversion to flurbiprofen. The Willgerodt-Kindler reaction is a well-established method for the conversion of aryl alkyl ketones to the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).

Reaction Scheme:

G cluster_2 Willgerodt-Kindler Reaction & Hydrolysis StartingKetone This compound reaction_point_C StartingKetone->reaction_point_C Reagents Sulfur, Morpholine Reagents->reaction_point_C Intermediate Thioamide Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis FinalProduct Flurbiprofen Hydrolysis->FinalProduct reaction_point_C->Intermediate G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Flurbiprofen Flurbiprofen (Derived from CAS 37989-92-7) Flurbiprofen->COX1 Inhibition Flurbiprofen->COX2 Inhibition

An In-depth Technical Guide on the Basic Research of 1-[4-(2-fluorophenyl)phenyl]propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-fluorophenyl)phenyl]propan-1-one is a fluorinated biphenyl ketone. The biphenyl scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2] This document outlines the fundamental research aspects of this compound, focusing on a proposed synthetic route, and characterization, and contextualizes its potential significance by examining related structures.

Chemical Synthesis

The synthesis of 1-[4-(2-fluorophenyl)phenyl]propan-1-one can be conceptually divided into two primary stages: the formation of the 4-(2-fluorophenyl)biphenyl backbone and the subsequent introduction of the propan-1-one side chain.

Synthesis of the Biphenyl Intermediate: 4-(2-fluorophenyl)biphenyl

The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.

Proposed Reaction:

Experimental Protocol: Suzuki-Miyaura Coupling [3][6]

  • Reaction Setup: To a reaction vessel, add (2-fluorophenyl)boronic acid (1.2 equivalents), 4-bromobiphenyl (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), and a base, such as potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Acylation of 4-(2-fluorophenyl)biphenyl

The propan-1-one side chain can be introduced onto the biphenyl backbone via a Friedel-Crafts acylation reaction.[4][7] This reaction involves an electrophilic aromatic substitution using propionyl chloride in the presence of a Lewis acid catalyst.

Proposed Reaction:

Experimental Protocol: Friedel-Crafts Acylation [4][7][8]

  • Reaction Setup: Dissolve 4-(2-fluorophenyl)biphenyl (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.

  • Acylating Agent Addition: Add propionyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical Properties (Inferred from Related Compounds)

As no direct data for 1-[4-(2-fluorophenyl)phenyl]propan-1-one is available, the following table summarizes the properties of structurally similar compounds to provide an estimation.

Property1-([1,1'-biphenyl]-4-yl)propan-1-one[9][10][11]1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one[12]
Molecular Formula C₁₅H₁₄OC₁₆H₁₆O
Molecular Weight 210.27 g/mol 224.30 g/mol
CAS Number 6443-73-896187-83-6

Potential Biological Activity (Inferred from Related Compounds)

Fluorinated biphenyl derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2]

While the specific biological profile of 1-[4-(2-fluorophenyl)phenyl]propan-1-one is unknown, related fluorinated biphenyl compounds have shown potential as:

  • Anti-inflammatory agents: Many biphenyl derivatives exhibit anti-inflammatory properties.[13]

  • Anticancer agents: Certain fluorinated compounds have demonstrated cytotoxic effects on cancer cell lines.[14]

  • Antimicrobial agents: The biphenyl scaffold is found in some antimicrobial compounds.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of 1-[4-(2-fluorophenyl)phenyl]propan-1-one.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Friedel-Crafts Acylation 2-Fluorophenyl-boronic_acid 2-Fluorophenyl- boronic acid Intermediate 4-(2-Fluorophenyl)biphenyl 2-Fluorophenyl-boronic_acid->Intermediate Pd(PPh3)4, K2CO3 4-Bromobiphenyl 4-Bromobiphenyl 4-Bromobiphenyl->Intermediate Final_Product 1-[4-(2-fluorophenyl)phenyl]- propan-1-one Intermediate->Final_Product Propionyl_chloride Propionyl chloride Propionyl_chloride->Final_Product AlCl3, DCM

Caption: Proposed two-step synthesis of 1-[4-(2-fluorophenyl)phenyl]propan-1-one.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_suzuki Suzuki Coupling cluster_friedel Friedel-Crafts Acylation suzuki_setup Reaction Setup: Aryl boronic acid, Aryl halide, Catalyst suzuki_reaction Reaction: Reflux, Inert atm. suzuki_setup->suzuki_reaction suzuki_workup Work-up: Extraction suzuki_reaction->suzuki_workup suzuki_purification Purification: Column Chromatography suzuki_workup->suzuki_purification fc_setup Reaction Setup: Biphenyl intermediate, Lewis acid suzuki_purification->fc_setup Intermediate fc_acylation Acylation: Add Propionyl chloride fc_setup->fc_acylation fc_workup Work-up: Quench, Extraction fc_acylation->fc_workup fc_purification Purification: Recrystallization/ Column Chromatography fc_workup->fc_purification Characterization Characterization fc_purification->Characterization Final Product

Caption: General workflow for the synthesis and purification process.

References

An In-depth Technical Guide to 2-Fluoro-4'-propanoylbiphenyl: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4'-propanoylbiphenyl is a biphenyl derivative characterized by a fluorine atom at the 2-position and a propanoyl group at the 4'-position. While information on this specific molecule is not as extensive as its close structural relative, the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, this guide provides a comprehensive overview of its discovery, physicochemical properties, and synthetic methodologies based on available scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-Fluoro-4'-propanoylbiphenyl are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications in research and development.

PropertyValueReference
Molecular Formula C₁₅H₁₃FO[1][2]
Molar Mass 228.26 g/mol [1][2]
Melting Point 76-77°C[1]
CAS Number 37989-92-7[2]
Alternate Name 4'-(2-Fluorophenyl)propiophenone[2]
Purity ≥95% (Commercially available)[2]

Synthesis and Experimental Protocols

A related synthetic methodology is described for a derivative of flurbiprofen, which can serve as a conceptual basis.[3] The synthesis of (±)-(2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, a derivative of flurbiprofen, involves reacting (±)-flurbiprofen with an excess of thionyl chloride in toluene under reflux for two hours.[3] The resulting acid chloride is then used for further reactions without purification after removing the excess thionyl chloride and solvent under reduced pressure.[3]

For the synthesis of a different amide derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a coupling reaction between flurbiprofen and amphetamine is utilized.[4] This reaction is mediated by N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.[4]

A patent also describes a preparation method for 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), which involves the preparation of a zinc reagent followed by a coupling reaction with 4-bromo-2-fluorobiphenyl.[5]

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for a potential synthesis of 2-Fluoro-4'-propanoylbiphenyl, based on common organic chemistry reactions for biphenyl synthesis and acylation.

G Potential Synthetic Pathway for 2-Fluoro-4'-propanoylbiphenyl A 2-Fluorophenylboronic Acid C Suzuki Coupling (Pd catalyst, base) A->C B 1-(4-Bromophenyl)propan-1-one B->C D 2-Fluoro-4'-propanoylbiphenyl C->D

Caption: A potential Suzuki coupling route for the synthesis of 2-Fluoro-4'-propanoylbiphenyl.

Biological Activity and Mechanism of Action

Specific studies detailing the biological activity and mechanism of action of 2-Fluoro-4'-propanoylbiphenyl are limited. However, insights can be drawn from the extensively studied analogous compound, flurbiprofen. Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID).[6]

The primary mechanism of action for flurbiprofen is the inhibition of cyclooxygenase (COX), which in turn blocks the synthesis of prostaglandins.[5][7] Prostaglandins are key mediators of inflammation, pain, and fever.[5] Flurbiprofen has been shown to inhibit prostaglandin synthesis from arachidonic acid in vitro.[7] Specifically, it inhibits both PGE2 and PGF2α synthesis.[7] The anti-inflammatory action of flurbiprofen is attributed to this inhibition of prostaglandin synthesis.[7]

Given the structural similarity, it is plausible that 2-Fluoro-4'-propanoylbiphenyl could exhibit some biological activity, potentially as an inhibitor of certain enzymes or as a precursor or metabolite to an active compound. However, without specific experimental data, this remains speculative.

Prostaglandin Synthesis Inhibition Pathway

The following diagram illustrates the general mechanism of prostaglandin synthesis inhibition by NSAIDs like flurbiprofen, which could be a potential, though unconfirmed, mechanism for 2-Fluoro-4'-propanoylbiphenyl.

G Hypothesized Mechanism of Action via COX Inhibition A Arachidonic Acid B Cyclooxygenase (COX) A->B C Prostaglandins (PGG2/PGH2) B->C D Inflammation, Pain, Fever C->D E 2-Fluoro-4'-propanoylbiphenyl (Hypothetical Inhibitor) E->B

Caption: A diagram showing the potential inhibition of cyclooxygenase (COX) by 2-Fluoro-4'-propanoylbiphenyl.

2-Fluoro-4'-propanoylbiphenyl is a chemical compound with defined physicochemical properties and a plausible synthetic route based on established organic chemistry principles. While its biological activity has not been extensively documented, its structural similarity to the potent NSAID flurbiprofen suggests potential avenues for future research, particularly in the context of enzyme inhibition and anti-inflammatory pathways. Further investigation is required to fully elucidate its pharmacological profile and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring this and related biphenyl compounds.

References

Potential Therapeutic Targets of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and its analogs, structurally related to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, represent a promising class of compounds with a diverse range of potential therapeutic applications. While the parent compound is a well-established cyclooxygenase (COX) inhibitor, recent research into its analogs has unveiled a broader spectrum of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets identified for these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The exploration of these targets opens new avenues for the development of novel therapeutics for inflammatory disorders, neurodegenerative diseases, and pain management.

Core Therapeutic Targets and Quantitative Data

The therapeutic potential of this compound analogs stems from their interaction with several key enzymes. The primary targets identified to date include cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), fatty acid amide hydrolase (FAAH), and γ-secretase.

Cyclooxygenase (COX) Inhibition

As analogs of Flurbiprofen, a potent NSAID, these compounds are significant inhibitors of both COX-1 and COX-2 enzymes, which are central to the inflammatory cascade. Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The S-enantiomer of Flurbiprofen is a more potent inhibitor of COX isoenzymes than the R-enantiomer.[2][3]

CompoundTargetIC50 (µM)Reference
FlurbiprofenHuman COX-10.1[1]
Human COX-20.4[1]
S-FlurbiprofenSheep Placenta COX-20.48[2]
R-FlurbiprofenSheep Placenta COX-2> 80[2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel area of investigation for Flurbiprofen analogs is their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[4][5] By inhibiting FAAH, these compounds can elevate anandamide levels, leading to analgesic and anti-inflammatory effects through the endocannabinoid system.[4][6] This dual inhibition of FAAH and COX presents a promising strategy for developing potent analgesics with a potentially improved side-effect profile compared to traditional NSAIDs.[5]

CompoundTargetIC50 (µM)Ki (nM)Reference
FlurbiprofenRat Brain FAAH29-[4]
Flu-AM1 (N-(3-methylpyridin-2-yl)amide derivative)Rat Brain FAAH0.44-[4]
Flu-AM3 (N-(3-(trifluoromethyl)pyridin-2-yl)amide derivative)Rat Brain FAAH0.11-[5]
Flu-AM4 (N-(3-bromopyridin-2-yl)amide derivative)Rat Brain FAAH0.02113[5]
Flu-AM6 (N-(3-chloropyridin-2-yl)amide derivative)Rat Brain FAAH0.019-[5]
4'-HydroxyflurbiprofenRat Brain FAAH> 100-[7]
γ-Secretase Modulation

Certain Flurbiprofen analogs have been identified as modulators of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[8][9] γ-Secretase is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42. Some analogs, including R-flurbiprofen, selectively lower Aβ42 levels, suggesting a therapeutic potential for Alzheimer's disease with reduced COX-inhibition-related side effects.[8][10] A carborane-based analog of flurbiprofen has also shown to retain γ-secretase modulator activity.[11][12]

Quantitative data for γ-secretase modulation is often presented as a percentage reduction of Aβ42 at a specific concentration rather than IC50 values. For example, R-flurbiprofen has been shown to lower Aβ42 levels in cell-based assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the evaluation of this compound analogs.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation: Prepare all solutions as required. Dilute enzymes and heme in the assay buffer. Prepare serial dilutions of test compounds and reference inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background Wells: 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells to initiate the reaction.

  • Incubation: Cover the plate and incubate for a defined period (e.g., 5-10 minutes) at 25°C.

  • Measurement: Read the absorbance of the plate at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based method for screening FAAH inhibitors.[13]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test compounds and a known FAAH inhibitor (e.g., JZL 195) dissolved in a suitable solvent (e.g., DMSO)

  • White, opaque flat-bottom 96-well plate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation: Prepare all solutions. Thaw the FAAH enzyme on ice and dilute it in the FAAH Assay Buffer. Prepare serial dilutions of the test compounds and the known inhibitor.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background Wells: Buffer and solvent.

    • 100% Initial Activity Wells: FAAH enzyme and solvent.

    • Inhibitor Wells: FAAH enzyme and test compound or known inhibitor.

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the FAAH Substrate to all wells.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Measurement: Read the fluorescence of the plate. For kinetic assays, read the fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based γ-Secretase Activity Assay

This protocol outlines a general cell-based assay to screen for modulators of γ-secretase activity.[14][15]

Materials:

  • A cell line stably expressing a fluorescently tagged amyloid precursor protein C-terminal fragment (APP-C99) (e.g., U2OS-tGFP-APP-C99).[15]

  • Cell culture medium and supplements.

  • Test compounds and reference γ-secretase modulators.

  • DAPI for nuclear staining.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the U2OS-tGFP-APP-C99 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or reference modulators for 24 hours.

  • Staining: After incubation, fix the cells and stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the accumulation of fluorescent APP-C99 vesicles within the cells. Inhibition of γ-secretase leads to an increase in these fluorescent aggregates.

  • Data Analysis:

    • Normalize the fluorescence intensity of the APP-C99 aggregates to the cell number (determined by DAPI staining).

    • Plot the normalized fluorescence intensity against the logarithm of the compound concentration to determine the dose-response curve and EC50 value for γ-secretase modulation.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by these analogs is crucial for elucidating their mechanism of action and predicting their therapeutic and potential adverse effects.

Cyclooxygenase (COX) and the NF-κB Inflammatory Pathway

Inhibition of COX enzymes by Flurbiprofen analogs directly impacts the production of prostaglandins, which are key mediators of inflammation. This, in turn, can modulate the activity of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

COX_NFkB_Pathway cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) TLR4_TNFR TLR4 / TNFR Proinflammatory_Stimuli->TLR4_TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression (COX-2, Cytokines) COX2 COX-2 Inflammatory_Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins produces Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Analogs Flurbiprofen Analogs Analogs->COX2 inhibits DNA DNA DNA->Inflammatory_Genes transcribes

Caption: COX-2 Inhibition and its effect on the NF-κB signaling pathway.

Fatty Acid Amide Hydrolase (FAAH) and Endocannabinoid Signaling

FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (AEA). Inhibition of FAAH by Flurbiprofen analogs leads to increased levels of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.

FAAH_Signaling AEA Anandamide (AEA) FAAH FAAH AEA->FAAH hydrolyzes CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Downstream Downstream Signaling (Analgesia, Anti-inflammation) CB1_CB2->Downstream Analogs Flurbiprofen Analogs Analogs->FAAH inhibits

Caption: FAAH inhibition enhances endocannabinoid signaling.

γ-Secretase and Amyloid Precursor Protein (APP) Processing

γ-Secretase is a multi-protein complex that plays a crucial role in the processing of APP. The modulation of its activity by certain Flurbiprofen analogs can alter the production of Aβ peptides, particularly reducing the levels of the toxic Aβ42 species, which is a key event in the pathology of Alzheimer's disease.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) beta_Secretase β-Secretase (BACE1) APP->beta_Secretase cleavage sAPPb sAPPβ beta_Secretase->sAPPb C99 C99 fragment beta_Secretase->C99 gamma_Secretase γ-Secretase C99->gamma_Secretase cleavage Ab40 Aβ40 gamma_Secretase->Ab40 Ab42 Aβ42 (neurotoxic) gamma_Secretase->Ab42 AICD AICD gamma_Secretase->AICD Plaques Amyloid Plaques Ab42->Plaques Analogs Flurbiprofen Analogs (GSMs) Analogs->gamma_Secretase modulates

References

exploratory studies on fluorinated biphenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Exploratory Studies on Fluorinated Biphenyl Ketones

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a drug candidate.[1][3] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The biphenyl ketone scaffold is a privileged structure in drug discovery, and its fluorination presents a promising avenue for developing novel therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of fluorinated biphenyl ketones, drawing from recent exploratory studies.

Synthesis of Fluorinated Biphenyl Ketones

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the synthesis of biphenyl derivatives, including fluorinated biphenyl ketones.[4] This palladium-catalyzed reaction facilitates the formation of a crucial carbon-carbon bond between an aryl halide and an arylboronic acid, demonstrating high functional group tolerance and typically providing excellent yields.[4][5]

General Synthesis Workflow

The synthesis of a fluorinated biphenyl ketone, such as 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE), generally involves the coupling of a difluorinated aryl halide with a suitable acetylphenylboronic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic System A 1-Bromo-3,4-difluorobenzene (Aryl Halide) F Suzuki-Miyaura Coupling (Heat at 105°C) A->F B 4-Acetylphenylboronic Acid (Arylboronic Acid) B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F D K₃PO₄ (Base) D->F E Water:Dioxane (Solvent) E->F G Reaction Workup & Column Chromatography F->G H 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (Final Product) G->H

Caption: General workflow for the Suzuki-Miyaura synthesis of a fluorinated biphenyl ketone.

Data Presentation: Synthesis and Characterization

Quantitative data from the synthesis of several difluorinated biphenyl compounds, including a ketone derivative, are summarized below. The Suzuki-Miyaura coupling reaction consistently provides good to excellent yields.[3][4][5]

Table 1: Synthesis and Properties of Difluorinated Biphenyls via Suzuki-Miyaura Coupling.[3][5]

Compound NameAbbreviationYield (%)Melting Point (°C)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenylTBDFBP77%105–107
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanoneDFBPE79%71–72
3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenylDFDMBP72%N/A
3,4-difluoro-3′-nitro-1,1′-biphenylDFNBP80%92–93

Characterization of the synthesized compounds is crucial for structural elucidation. Spectroscopic techniques provide detailed information about the molecular structure.

Table 2: Spectroscopic Data for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE).[3][4]

TechniqueData
¹H NMR (300 MHz, CDCl₃)δ: 8.01 (d, 2H), 7.6 (d, 2H), 7.5 (m, 1H), 7.3 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H)
¹³C NMR (75 MHz, CDCl₃)δ: 197.1 (C=O), 152.1 (CF), 149 (CF), 143.8, 136.6, 129, 127.5, 123.8, 117, 116, 26 (CH₃)
FTIR (cm⁻¹)1717 (C=O, ketone), 1596 (C-H bend), 1498 (C=C str), 1112 (C-O str)
UV-vis (λmax, ethyl acetate)275 nm

Pharmacological Activity and Potential Mechanisms

While specific biological data for fluorinated biphenyl ketones is emerging, the broader class of fluorinated ketones has been extensively studied, revealing potent inhibitory activity against various enzymes.[6][7]

Mechanism of Action: Enzyme Inhibition

Fluorinated ketones, particularly those with α-fluoro substituents, are highly effective inhibitors of hydrolytic enzymes such as serine and cysteine proteases.[8][9][10] The electron-withdrawing fluorine atoms render the ketone's carbonyl carbon highly electrophilic.[9] This facilitates a nucleophilic attack from a key residue (e.g., serine) in the enzyme's active site, forming a stable tetrahedral hemiketal adduct.[6][8] This adduct mimics the transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[7]

G cluster_enzyme Serine Protease Active Site Enzyme Serine Residue (Nucleophile) Attack Nucleophilic Attack Enzyme->Attack Inhibitor Fluorinated Ketone (Electrophilic Carbonyl) Inhibitor->Attack Complex Stable Tetrahedral Hemiketal (Transition-State Analogue) Attack->Complex Inhibition Enzyme Inhibition (Activity Blocked) Complex->Inhibition

Caption: Mechanism of serine protease inhibition by a fluorinated ketone transition-state analogue.

Potential Therapeutic Targets

Based on studies of analogous compounds, fluorinated biphenyl ketones could be explored for activity in several areas:

  • Protease Inhibition: Targeting serine and cysteine proteases involved in cancer and viral infections.[9][10]

  • Neurological Disorders: Evaluation at targets like the GABA-B receptor.[11]

  • Antimicrobial Activity: Investigating effects on bacterial communication pathways like quorum sensing.[12]

Table 3: Biological Activity of Representative Fluorinated Ketones and Related Structures

Compound Class / ExampleTarget / AssayActivity MetricValueReference
Fluoro Ketone AnalogueAcetylcholinesteraseKᵢ1.6 x 10⁻⁹ M[6]
Fluoro Ketone AnalogueCarboxypeptidase AKᵢ2 x 10⁻⁷ M[6]
Difluorostatone AnaloguePepsinKᵢ6 x 10⁻¹¹ M[6]
4-Fluoro β-Keto EsterQuorum Sensing (V. harveyi)IC₅₀23 µM[12]
Fluorinated DiarylpyrimidineHIV-1 Reverse TranscriptaseEC₅₀1.8 nM[13]

Structure-Activity Relationship (SAR) Exploration

Understanding the relationship between the chemical structure and biological activity is critical for drug development. For fluorinated biphenyl ketones, a systematic exploration would involve modifying the substitution patterns on both phenyl rings to optimize potency and selectivity.

G cluster_mods Structural Modifications Core Fluorinated Biphenyl Ketone Core Scaffold ModA Vary Fluorine Position (Ring A) Core->ModA ModB Vary Ketone Chain Length/Structure Core->ModB ModC Add/Vary Substituents (Ring B) Core->ModC Synth Synthesize Analogue Library ModA->Synth ModB->Synth ModC->Synth Assay In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) Synth->Assay SAR Analyze Data & Establish SAR Assay->SAR

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of Difluorinated Biphenyls

This protocol is generalized from reported syntheses of compounds like DFBPE.[3][4][5] Optimization for specific substrates is recommended.

  • Materials:

    • 1-bromo-3,4-difluorobenzene (1.0 eq)

    • Substituted arylboronic acid (e.g., 4-acetylphenylboronic acid) (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol %)

    • Potassium phosphate (K₃PO₄) (1.5 eq)

    • Degassed solvent mixture of water and 1,4-dioxane (1:3 v/v)

  • Procedure:

    • To a pressure tube, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 g, 0.518 mmol), the corresponding arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

    • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.[5]

    • Add the degassed water:dioxane solvent mixture via syringe.

    • Seal the pressure tube and heat the reaction mixture at 105 °C for approximately 8.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane and ethyl acetate) to obtain the pure fluorinated biphenyl compound.[3][4]

General Protocol for In Vitro Enzyme Inhibition Assay

This is a representative protocol for assessing the inhibitory potential of synthesized compounds against a serine protease.

  • Materials:

    • Target serine protease (e.g., Trypsin, Chymotrypsin)

    • Chromogenic or fluorogenic substrate specific to the enzyme

    • Assay buffer (e.g., Tris-HCl or PBS at optimal pH)

    • Test compounds (fluorinated biphenyl ketones) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

    • In a 96-well plate, add a fixed amount of the enzyme solution to each well, followed by the diluted test compounds (or vehicle control).

    • Incubate the enzyme-inhibitor mixture for a predetermined time at a constant temperature (e.g., 15-30 minutes at 37 °C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol for Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its potential clearance in the body.[11]

  • Materials:

    • Rat or human liver microsomes (RLM or HLM)

    • NADPH regenerating system (cofactor for metabolic enzymes)

    • Phosphate buffer (pH 7.4)

    • Test compound

    • Control compound (with known stability)

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37 °C.

    • Add the test compound (at a final concentration of ~1 µM) to the microsome solution and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

References

Methodological & Application

Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a biphenyl ketone derivative with potential applications in medicinal chemistry and materials science. The synthesis employs a robust and efficient Suzuki-Miyaura cross-coupling reaction as the key step to construct the biphenyl core. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Biphenyl and its derivatives are privileged structures in drug discovery and development, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The target compound, this compound, incorporates a fluorinated biphenyl scaffold, a common strategy to enhance metabolic stability and binding affinity. This protocol outlines a reliable synthetic route commencing with the Friedel-Crafts acylation to prepare a key intermediate, 4'-bromopropiophenone, followed by a palladium-catalyzed Suzuki-Miyaura coupling with 2-fluorophenylboronic acid to yield the final product.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

Step 1: Friedel-Crafts Acylation

Synthesis of 4'-Bromopropiophenone

Step 2: Suzuki-Miyaura Cross-Coupling

Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 4'-Bromopropiophenone

This procedure details the Friedel-Crafts acylation of bromobenzene with propanoyl chloride using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Bromobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane to the flask, followed by the slow addition of bromobenzene (1.0 eq) while stirring.

  • Cool the mixture to 0 °C using an ice bath.

  • Add propanoyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4'-bromopropiophenone with 2-fluorophenylboronic acid.

Materials:

  • 4'-Bromopropiophenone (from Step 1)

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine 4'-bromopropiophenone (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed distilled water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Properties

ReagentStepMolar Equiv.Molecular Wt. ( g/mol )Amount (mmol)Mass/Volume
Bromobenzene11.0157.01507.85 g (5.3 mL)
Propanoyl chloride11.192.52555.09 g (4.6 mL)
Aluminum chloride11.2133.34608.00 g
4'-Bromopropiophenone21.0213.07102.13 g
2-Fluorophenylboronic acid21.2139.92121.68 g
Palladium(II) acetate20.03224.500.367 mg
Triphenylphosphine20.06262.290.6157 mg
Potassium carbonate22.0138.21202.76 g

Table 2: Product Characterization

CompoundFormulaMolecular Wt. ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)
4'-BromopropiophenoneC₉H₉BrO213.07White to off-white solid49-5175-85
This compoundC₁₅H₁₃FO228.26White to off-white solid76-77[1]80-90

Visualization

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation Bromobenzene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Intermediate 4'-Bromopropiophenone Acylation->Intermediate AlCl₃, DCM Coupling Suzuki-Miyaura Coupling Intermediate->Coupling BoronicAcid 2-Fluorophenylboronic Acid BoronicAcid->Coupling FinalProduct 1-(2'-Fluoro-[1,1'-biphenyl]- 4-yl)propan-1-one Coupling->FinalProduct Pd(OAc)₂, PPh₃, K₂CO₃

Caption: Overall synthesis workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Propanoyl chloride is corrosive and lachrymatory.

  • Palladium catalysts are toxic and should be handled with appropriate caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the laboratory-scale preparation of this compound. The Friedel-Crafts acylation offers a straightforward route to the key 4'-bromopropiophenone intermediate, and the subsequent Suzuki-Miyaura coupling is a versatile and high-yielding method for constructing the target biphenyl structure. This protocol is suitable for researchers in organic synthesis and medicinal chemistry requiring access to this and structurally related compounds.

References

Application Notes and Protocols for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical intermediate and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1] While direct experimental data on the biological activity of this compound is limited in the public domain, its structural analog, Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), and its derivatives have been the subject of extensive research.[2][3][4] This document provides an overview of the experimental applications of derivatives synthesized from the closely related Flurbiprofen, focusing on their evaluation as enzyme inhibitors. The protocols and data presented are based on published research and are intended for researchers, scientists, and drug development professionals.

Synthesis of Flurbiprofen Derivatives

The core structure of Flurbiprofen can be chemically modified to generate a library of derivatives with diverse biological activities. A common synthetic route involves the conversion of Flurbiprofen into an acyl chloride, which can then be reacted with various nucleophiles to form amides, esters, or hydrazones.

General Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of Flurbiprofen derivatives.

G cluster_synthesis Synthesis cluster_screening Screening cluster_validation Validation Flurbiprofen Flurbiprofen AcylChloride Flurbiprofen Acyl Chloride Flurbiprofen->AcylChloride Thionyl Chloride Derivatives Derivative Library (e.g., Hydrazones) AcylChloride->Derivatives Reaction with Nucleophiles Assay In Vitro Enzyme Assay (e.g., Urease Inhibition) Derivatives->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Docking In Silico Molecular Docking SAR->Docking

Caption: Workflow for Synthesis and Screening of Flurbiprofen Derivatives.

Application: Urease Inhibition

A significant application of Flurbiprofen derivatives is in the inhibition of urease, a key enzyme in several pathogenic bacteria and fungi. Hydrazide-hydrazone derivatives of Flurbiprofen have been synthesized and shown to exhibit potent urease inhibitory activity.[5][6]

Quantitative Data: Urease Inhibitory Activity

The following table summarizes the in vitro urease inhibitory activity of selected Flurbiprofen hydrazide-hydrazone derivatives, with Thiourea used as a standard inhibitor.[5]

Compound IDDerivative StructureIC50 (µM) ± SEM
4 N'-(naphthalen-1-ylmethylene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideData not available in abstract
7 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N'-(3-nitrobenzylidene)propanehydrazideData not available in abstract
10 N'-(2-Chloro-5-nitrobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideData not available in abstract
11 N'-(4-Ethoxy-2-methoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideData not available in abstract
14 N'-(2,6-Dimethoxybenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazideData not available in abstract
Thiourea Standard Inhibitor21.14 ± 0.42
General Range28 Acyl Hydrazones18.92 ± 0.61 to 90.75 ± 7.71

Note: Specific IC50 values for individual compounds were not detailed in the abstract of the primary source, but a general range of potent activity was reported.[5][6]

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is adapted from the methodology described for the screening of Flurbiprofen derivatives.[5]

Materials:

  • 96-well microplate

  • Microplate reader

  • Urease enzyme solution

  • Phosphate buffer (pH 6.8)

  • Test compounds (Flurbiprofen derivatives) dissolved in a suitable solvent

  • Thiourea (standard inhibitor)

  • Phenol reagent

  • Alkali reagent

Procedure:

  • In a 96-well plate, add 40 µL of phosphate buffer (pH 6.8) to each well.

  • Add 10 µL of the test compound solution to the respective wells.

  • Add 10 µL of the urease enzyme solution to each well.

  • Incubate the plate for 10 minutes at 37°C.

  • Following incubation, add 40 µL of the phenol reagent to each well.

  • Add 40 µL of the alkali reagent to each well.

  • Read the absorbance at 625 nm using a microplate reader.

  • Perform the experiment in triplicate for each compound.

  • Calculate the percentage of inhibition using the appropriate formula.

Proposed Mechanism of Urease Inhibition

Molecular docking studies suggest that the active derivatives bind to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The following diagram illustrates a simplified model of this interaction.

G Urease Urease Active Site Binding Binding to Active Site Urease->Binding Inhibitor Flurbiprofen Derivative Inhibitor->Binding Inhibition Inhibition of Urease Activity Binding->Inhibition

Caption: Simplified Mechanism of Urease Inhibition.

Other Reported Applications

Derivatives of the 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) scaffold have also been explored in other contexts:

  • Synthesis of Hybrid Molecules: Flurbiprofen has been coupled with other biologically active moieties, such as coumarin and amphetamine, to create novel hybrid molecules with potential for unique pharmacological profiles.[2][3] The synthesis of these hybrids often involves the formation of an amide bond between Flurbiprofen and the amine group of the other molecule.

Conclusion

While this compound itself is not extensively studied for its biological effects, its close analog, Flurbiprofen, serves as a versatile scaffold for the synthesis of various derivatives. The primary application highlighted in the literature is the development of potent urease inhibitors. The provided protocols and data serve as a foundation for researchers interested in exploring the therapeutic potential of this chemical class. Further investigation into other biological targets and the development of detailed structure-activity relationships are promising areas for future research.

References

Application Notes and Protocols for In Vitro Studies with 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a chemical compound with the molecular formula C₁₅H₁₃FO. It is classified as a biphenyl derivative and a ketone. At present, there is a notable absence of published in vitro studies specifically investigating the biological activity of this compound. Commercial suppliers have categorized this molecule as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce protein degradation. However, empirical data from biological assays are not currently available in the public domain.

This document aims to provide a prospective framework for researchers interested in initiating in vitro studies with this compound. Given its characterization as a protein degrader building block, the proposed experimental protocols will focus on assays relevant to protein degradation and general cytotoxicity.

Prospective In Vitro Applications

Based on its classification, this compound could be investigated for its potential role in the development of novel therapeutics, particularly in the field of targeted protein degradation. Key research areas could include:

  • Evaluation as a Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 Ligase Binder: As a building block for protein degraders, it could be derivatized and tested for its ability to bind to components of the ubiquitin-proteasome system.

  • Cytotoxicity Screening: Initial assessment of its effect on cell viability across various cancer cell lines.

  • Target-Based Screening: If derivatized into a library of compounds, screening against specific protein targets of interest.

Experimental Protocols

The following are detailed, prospective protocols for key experiments to characterize the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.4536.0
1000.2116.8

Note: The data in the table is hypothetical and for illustrative purposes only.

Western Blot for Protein Degradation Markers

Objective: To assess if this compound or its derivatives induce the degradation of specific proteins of interest or general markers of proteasomal activity.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-ubiquitin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

Prospective_Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Machinery Compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) propan-1-one Derivative E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) Compound->E3_Ligase binds Target_Protein Protein of Interest Compound->Target_Protein binds Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome targets for Degradation Degraded Peptides Proteasome->Degradation

Caption: Hypothetical Protein Degradation Pathway.

Application Notes and Protocols for the Derivatization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a biphenyl ketone scaffold that holds significant potential for the development of novel therapeutic agents. The biphenyl moiety is a recognized privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Derivatization of the propan-1-one side chain offers a versatile strategy to modulate the pharmacological properties of the core structure, leading to the discovery of new compounds with enhanced potency and selectivity for various biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of derivatives of this compound and for their subsequent biological evaluation. The protocols focus on targeting inflammatory pathways and cancer cell proliferation, two areas where biphenyl derivatives have shown considerable promise.[2][3][4]

Chemical Derivatization Strategies

The ketone functional group of this compound is a key site for chemical modification. The following protocols outline three common and effective derivatization reactions: Schiff base formation, Knoevenagel condensation, and the Mannich reaction.

Dot Diagram: Chemical Derivatization Workflow

G A This compound E Schiff Base Formation A->E F Knoevenagel Condensation A->F G Mannich Reaction A->G B Primary Amine B->E C Active Methylene Compound C->F D Formaldehyde + Secondary Amine D->G H Schiff Base Derivatives E->H I α,β-Unsaturated Ketone Derivatives F->I J Mannich Base Derivatives G->J

Caption: Derivatization strategies for this compound.

Protocol 1: Schiff Base Formation

Schiff bases, or imines, are formed by the reaction of a primary amine with a carbonyl compound. This reaction is often catalyzed by an acid.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted aniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into crushed ice and stir until a solid is formed. Filter, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.[5]

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (NH4OAc) or piperidine

  • Toluene or ethanol

  • Dean-Stark apparatus (for toluene)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine this compound (1 equivalent) and malononitrile (1.2 equivalents) in toluene.

  • Add a catalytic amount of ammonium acetate (0.2 equivalents) or piperidine (a few drops).

  • Reflux the mixture and continuously remove the water formed during the reaction. Monitor the reaction by TLC.

  • Alternatively, the reaction can be performed under solvent-free conditions with microwave irradiation, which can significantly reduce the reaction time.[5][6]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the α,β-unsaturated ketone derivative.

Protocol 3: Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[7][8]

Materials:

  • This compound

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol.[9]

  • Add a few drops of hydrochloric acid to catalyze the reaction.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate solution) to precipitate the Mannich base.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the purified Mannich base derivative.

Biological Testing Protocols

The synthesized derivatives can be screened for their biological activity using a variety of in vitro assays. The following protocols describe methods to assess their potential as anticancer and anti-inflammatory agents.

Dot Diagram: Biological Testing Workflow

G A Synthesized Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Anti-inflammatory Screening A->C G IC50 Determination B->G E COX Inhibition Assay C->E F 5-LOX Inhibition Assay C->F D Cancer Cell Lines (e.g., MCF-7, A549, DU145) D->B E->G F->G H Mechanism of Action Studies G->H

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer).[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of the synthesized derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and treat the cells with various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the synthesized derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Synthesized derivatives dissolved in DMSO.

  • Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay).[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for both).

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.[12]

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the derivative.

  • Calculate the IC50 value for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Protocol 6: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of the synthesized derivatives on the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme.

  • Linoleic acid or arachidonic acid (substrate).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Synthesized derivatives dissolved in DMSO.

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer

Procedure:

  • In a 96-well UV plate, add the assay buffer and the 5-LOX enzyme.

  • Add the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., zileuton).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.[13]

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[14]

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the derivative.

  • Calculate the IC50 value to determine the inhibitory potency.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
Derivative IDR Group ModificationCell LineIC50 (µM) ± SD
FB-SB1Schiff Base (Aniline)MCF-7Data to be determined
FB-SB2Schiff Base (4-Chloroaniline)MCF-7Data to be determined
FB-KC1Knoevenagel (Malononitrile)A549Data to be determined
FB-MB1Mannich Base (Dimethylamine)DU145Data to be determined
Doxorubicin-MCF-7Reference Value
Doxorubicin-A549Reference Value
Doxorubicin-DU145Reference Value

SD: Standard Deviation

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
Derivative IDR Group ModificationCOX-1 IC50 (µM) ± SDCOX-2 IC50 (µM) ± SD5-LOX IC50 (µM) ± SD
FB-SB1Schiff Base (Aniline)Data to be determinedData to be determinedData to be determined
FB-SB2Schiff Base (4-Chloroaniline)Data to be determinedData to be determinedData to be determined
FB-KC1Knoevenagel (Malononitrile)Data to be determinedData to be determinedData to be determined
FB-MB1Mannich Base (Dimethylamine)Data to be determinedData to be determinedData to be determined
Celecoxib-Reference ValueReference ValueN/A
Zileuton-N/AN/AReference Value

SD: Standard Deviation; N/A: Not Applicable

Signaling Pathway Visualization

Understanding the mechanism of action of the synthesized derivatives requires knowledge of the targeted signaling pathways.

Dot Diagram: COX and 5-LOX Inflammatory Pathways

G cluster_0 Cell Membrane A Phospholipids B Phospholipase A2 C Arachidonic Acid B->C D COX-1 / COX-2 C->D E 5-LOX C->E F Prostaglandins D->F G Leukotrienes E->G H Inflammation F->H G->H I Synthesized Derivatives I->D Inhibition I->E Inhibition

Caption: Inhibition of the COX and 5-LOX inflammatory pathways.

References

Application Notes and Protocols: Utilizing 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one as a Foundational Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The discovery of novel building blocks for the synthesis of E3 ligase ligands is a critical step in expanding the scope and refining the selectivity of PROTACs. This document provides detailed application notes and protocols for the prospective use of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one , a readily available chemical scaffold, as a starting point for the development of novel protein degraders. While this specific molecule is not a known E3 ligase ligand itself, its structural features present a valuable opportunity for chemical elaboration into potent and selective ligands, particularly for the Von Hippel-Lindau (VHL) E3 ligase. These notes will guide researchers through a strategic workflow, from the initial synthesis of a VHL ligand to the assembly and comprehensive biological evaluation of a functional PROTAC.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are the most prominent class of TPD agents. These chimeric molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential for catalytic activity and the ability to target proteins lacking active sites.[1]

The choice of E3 ligase is a critical determinant of a PROTAC's activity and selectivity. To date, ligands for only a handful of the over 600 human E3 ligases have been developed for use in PROTACs, with those for Cereblon (CRBN) and VHL being the most widely employed.[4] The development of new E3 ligase ligands is therefore a key area of research in the TPD field.

Rationale for Utilizing this compound

The chemical scaffold of this compound presents several features that make it an attractive starting point for the synthesis of novel E3 ligase ligands, particularly for VHL. Known VHL ligands often feature a hydroxyproline core that engages in key hydrogen bonding interactions with the VHL protein.[5][6] However, more recent research has explored bioisosteric replacements and alternative scaffolds that can mimic these interactions. The biphenyl group of the proposed building block can serve as a rigid core to which functionality can be added to interact with the VHL binding pocket. The ketone functionality provides a convenient handle for further chemical modification and linker attachment.

Proposed Synthetic Pathway and Experimental Protocols

This section outlines a hypothetical, yet chemically feasible, pathway to convert this compound into a VHL ligand and subsequently into a PROTAC.

Synthesis of a Novel VHL Ligand

The following protocol describes a potential multi-step synthesis to transform the starting building block into a functionalized VHL ligand.

Scheme 1: Proposed Synthesis of a VHL Ligand from this compound

G cluster_0 Synthesis of VHL Ligand A This compound B Intermediate 1 (alpha-hydroxylation) A->B 1. LDA, -78°C 2. Camphorsulfonyloxaziridine C Intermediate 2 (Amine Installation) B->C 1. Mesylation 2. NaN3 3. Reduction (e.g., H2, Pd/C) D Final VHL Ligand (with linker attachment point) C->D Protection/Deprotection & Functionalization

Caption: Proposed synthetic route to a novel VHL ligand.

Protocol 1: Synthesis of a Functionalized VHL Ligand

  • Alpha-Hydroxylation: Dissolve this compound (1.0 eq) in anhydrous THF at -78°C. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour. Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in THF and allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the alpha-hydroxy ketone.

  • Installation of an Amine Group:

    • Mesylation: To a solution of the alpha-hydroxy ketone (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash the reaction mixture with water and brine, then dry over Na2SO4.

    • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the reaction to 80°C for 4 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Reduction: Dissolve the azide intermediate in methanol and add 10% Pd/C. Hydrogenate the mixture under a balloon of H2 overnight. Filter through Celite and concentrate to obtain the alpha-amino ketone.

  • Functionalization for Linker Attachment: The resulting amine can be protected (e.g., with a Boc group) and the ketone can be further modified or directly used for linker attachment via reductive amination. For linker attachment, the amine can be reacted with a linker containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).

PROTAC Synthesis

Once the novel VHL ligand with a linker attachment point is synthesized, it can be conjugated to a warhead for a specific protein of interest.

Scheme 2: General PROTAC Assembly

G cluster_0 PROTAC Synthesis A Novel VHL Ligand (with reactive handle) B Linker A->B Conjugation D Final PROTAC C Warhead for POI (with reactive handle) B->C Conjugation B->D

Caption: General workflow for PROTAC synthesis.

Protocol 2: PROTAC Assembly via Amide Coupling

  • To a solution of the VHL ligand-linker conjugate (1.0 eq) with a terminal carboxylic acid in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the warhead for the protein of interest containing a free amine (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC using reverse-phase HPLC.

Biological Evaluation of the Novel PROTAC

A series of in vitro assays are required to characterize the biological activity of the newly synthesized PROTAC.

Biochemical and Biophysical Assays

These assays confirm the binding of the PROTAC to its intended targets.

AssayPurposeExperimental MethodKey Parameters Measured
SPR or ITC To quantify the binding affinity of the VHL ligand and the warhead to their respective proteins.Surface Plasmon Resonance or Isothermal Titration CalorimetryDissociation constant (Kd)
Ternary Complex Formation To demonstrate that the PROTAC can induce the formation of a stable POI-PROTAC-E3 ligase complex.TR-FRET, AlphaLISA, or SPRTernary complex stability

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilize the purified VHL protein or the POI on a sensor chip.

  • Prepare a series of concentrations of the novel VHL ligand or the warhead, respectively.

  • Flow the different concentrations of the analyte over the sensor chip and measure the binding response.

  • Fit the data to a suitable binding model to determine the Kd.

Cellular Assays

These assays assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

AssayPurposeExperimental MethodKey Parameters Measured
Western Blot To visualize and quantify the degradation of the POI.SDS-PAGE and immunoblottingDC50 (concentration for 50% degradation) and Dmax (maximal degradation)
Ubiquitination Assay To confirm that the degradation is mediated by the ubiquitin-proteasome system.Immunoprecipitation of the POI followed by Western blot for ubiquitinIncreased polyubiquitination of the POI
Cell Viability Assay To determine the functional consequence of POI degradation on cell proliferation or survival.MTT, MTS, or CellTiter-Glo assayIC50 (concentration for 50% inhibition of cell viability)

Protocol 4: Western Blot for Protein Degradation

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Workflow for PROTAC Evaluation

G cluster_0 PROTAC Evaluation Workflow A Synthesized PROTAC B Biochemical/Biophysical Assays (SPR, ITC, TR-FRET) A->B Binding Affinity C Cellular Assays (Western Blot, Ubiquitination) B->C Confirm Ternary Complex D Functional Assays (Cell Viability) C->D Confirm Degradation & Mechanism E Lead Optimization D->E Assess Functional Outcome

Caption: Stepwise workflow for evaluating a novel PROTAC.

Conclusion

The building block this compound represents a promising starting point for the rational design and synthesis of novel E3 ligase ligands for targeted protein degradation. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to explore the potential of this and similar scaffolds in the development of next-generation protein degraders. Through a systematic approach of chemical synthesis, biochemical characterization, and cellular evaluation, novel and potent PROTACs can be developed to expand the arsenal of tools available for both basic research and therapeutic intervention.

References

Application Note: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This document outlines the experimental procedure, necessary reagents and equipment, and expected outcomes, tailored for researchers and professionals in drug discovery and organic synthesis.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide array of approved drugs and biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely utilized methods for the construction of biaryl systems due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents.[4][5][6] The synthesis of fluorinated biphenyl derivatives is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8][9] This protocol details the synthesis of this compound, a valuable building block for further chemical elaboration.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] A base is required to activate the organoboron compound for transmetalation.

Experimental Protocol

This protocol describes the coupling of 1-(4-bromophenyl)propan-1-one with 2-fluorophenylboronic acid.

Materials:

  • 1-(4-bromophenyl)propan-1-one (1.0 eq)

  • 2-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-bromophenyl)propan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask via syringe.

  • Reaction: The reaction mixture is heated to a reflux temperature (typically around 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/ConditionNotes
Reactants
1-(4-bromophenyl)propan-1-one1.0 mmolLimiting reagent
2-Fluorophenylboronic acid1.2 mmol
Catalyst System
Palladium(II) acetate2 mol%
Triphenylphosphine4 mol%
Base
Potassium carbonate2.0 mmol
Solvent
Toluene:Water4:1 (v/v)Degassed
Reaction Conditions
Temperature90-100 °C
Time12-24 h
Expected Yield 80-95%Yields can vary based on specific conditions and purification.
Purity >95%Determined by NMR and/or LC-MS.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - 1-(4-bromophenyl)propan-1-one - 2-Fluorophenylboronic acid - K₂CO₃ Catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ Reactants->Catalyst Inert Inert Atmosphere (N₂ or Ar) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (90-100 °C) Solvent->Heat Cool Cool to RT Heat->Cool Extract Extraction with Ethyl Acetate Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product: This compound Purify->Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Final Product) RedElim->Product ArylHalide Ar¹-X (1-(4-bromophenyl)propan-1-one) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (2-Fluorophenylboronic acid) + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol described herein provides a reliable and reproducible procedure for obtaining the target compound in good yield and high purity. This methodology is amenable to scale-up and can be adapted for the synthesis of a variety of substituted biphenyl derivatives, making it a valuable tool for researchers in drug discovery and development.

References

Application Note and Protocol: Synthesis of Novel Hydrazone Derivatives from 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ functional group.[1] They are synthesized through the condensation reaction of ketones or aldehydes with hydrazine or its derivatives.[1] This class of compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5][6] The fluorinated biphenyl moiety is a key structural feature in several pharmaceuticals, and its incorporation into a hydrazone scaffold presents a promising strategy for the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of hydrazone derivatives starting from 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. It includes a general reaction scheme, a step-by-step experimental procedure, and data on the biological activity of structurally related compounds.

General Reaction Scheme

The synthesis involves a condensation reaction between the ketone, this compound, and a substituted hydrazine in the presence of an acidic catalyst.

G Ketone This compound p1 Ketone->p1 Hydrazine Substituted Hydrazine (R-NHNH₂) Hydrazine->p1 Hydrazone Hydrazone Derivative Water Water (H₂O) Reaction Ethanol, Acetic Acid (cat.) Reflux p1->Reaction + p2 Reaction->p2 p2->Hydrazone p2->Water +

Figure 1: General reaction scheme for the synthesis of hydrazone derivatives.

Experimental Protocol

This protocol outlines the synthesis of a representative hydrazone derivative. The procedure can be adapted for various substituted hydrazines.

Materials and Equipment:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker with ice-cold distilled water

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and solvents (e.g., ethyl acetate/n-hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol.

  • Addition of Reagents: Add 1.1 equivalents of the selected substituted hydrazine to the solution. To this mixture, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., 30% ethyl acetate in n-hexane). The formation of the product can be visualized under a UV lamp.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with an excess of cold water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

G start Start dissolve Dissolve Ketone in Ethanol start->dissolve add_reagents Add Substituted Hydrazine and Acetic Acid dissolve->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterize (NMR, MS) dry->characterize end_node End characterize->end_node

Figure 2: Experimental workflow for hydrazone synthesis.

Biological Activity Data

While specific biological data for hydrazones derived directly from this compound are not available in the cited literature, extensive research has been conducted on acyl hydrazones derived from the structurally similar flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid). These compounds have demonstrated significant in vitro urease inhibitory activity.[2] The following table summarizes the IC₅₀ values for a selection of these derivatives, providing insight into the potential biological activity of the target compounds.

Compound NumberSubstituent on HydrazoneIC₅₀ (µM) for Urease Inhibition
Standard Thiourea21.14 ± 0.42
10 2-Chloro-5-nitrobenzylidene>50 (Inactive)
19 2-Methoxybenzylidene35.15 ± 1.15
20 4-Bromobenzylidene25.18 ± 0.92
21 2-Fluoro-4-methoxybenzylidene89.75 ± 8.35
23 4-Bromo-2-fluorobenzylidene86.85 ± 8.71
28 (2-fluoro-[1,1'-biphenyl]-4-yl)methylene28.14 ± 1.12
30 3,4,5-Trimethoxybenzylidene18.92 ± 0.61
Data sourced from reference[2].

Mechanism of Action: Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. This activity is a key virulence factor for several pathogens, including Helicobacter pylori. Hydrazone derivatives can inhibit urease activity, potentially through chelation of the nickel ions in the enzyme's active site via the nitrogen and oxygen atoms of the hydrazone moiety. This interaction blocks the substrate's access to the active site, thereby inhibiting the enzyme.

G cluster_enzyme Urease Active Site cluster_inhibitor Inhibitor cluster_process Inhibition Process Urease Urease Enzyme Ni Ni²⁺ Ions Urease->Ni contains Chelation Chelation of Ni²⁺ ions by Hydrazone Ni->Chelation Hydrazone Hydrazone Derivative Hydrazone->Chelation Inhibition Inhibition of Urease Activity Chelation->Inhibition

Figure 3: Proposed mechanism of urease inhibition by hydrazone derivatives.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of novel hydrazone derivatives from this compound. The structural similarity of these target compounds to known biologically active molecules, particularly potent urease inhibitors, suggests that this synthetic route is a valuable starting point for the discovery of new therapeutic agents. Further screening of these derivatives against a panel of biological targets is warranted to fully explore their pharmacological potential.

References

Application Notes and Protocols for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a biphenyl derivative with a ketone functional group. While not extensively documented as a pharmacologically active agent itself, its chemical structure makes it a valuable starting material and versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic candidates. Its structural similarity to Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests that its derivatives could be explored for a range of biological activities. This document outlines potential applications, synthetic protocols, and relevant biological data of structurally related compounds to guide researchers in utilizing this building block for drug discovery. The compound is commercially available from various suppliers and is sometimes referred to as a "Protein Degrader Building Block".[1]

Potential Medicinal Chemistry Applications

The core structure of this compound can be chemically modified to generate a library of compounds for screening against various biological targets. The ketone moiety serves as a key handle for diverse synthetic transformations.

  • Anti-inflammatory Agents: Given its structural analogy to Flurbiprofen, a known cyclooxygenase (COX) inhibitor, derivatives of this ketone could be synthesized to target the COX pathway and develop novel anti-inflammatory drugs.

  • Enzyme Inhibitors: Derivatives of the related compound Flurbiprofen have shown potent urease inhibitory activity.[2] By converting the ketone to hydrazones and other related structures, novel enzyme inhibitors can be developed.

  • Anticancer Agents: The biphenyl scaffold is present in numerous compounds with anticancer properties. Modifications of the ketone could lead to the discovery of molecules that inhibit cancer cell proliferation or induce apoptosis.

  • Neurological Disorders: The structural motif is also found in compounds targeting pathways implicated in neurodegenerative diseases.

Synthetic Protocols

The following protocols describe the synthesis of derivatives from this compound. These are representative methods that can be adapted for the creation of a diverse chemical library.

Protocol 3.1: Synthesis of Hydrazone Derivatives

Hydrazones derived from the related Flurbiprofen have demonstrated significant urease inhibitory activity.[2] A similar approach can be applied to the title ketone.

Objective: To synthesize N'-benzylidene-1-(2'-fluoro-[1,1'-biphenyl]-4-yl)propane-1-imine derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • Substituted benzaldehydes

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Step 1: Synthesis of the Hydrazine Intermediate.

    • Dissolve this compound (1 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the crude hydrazine intermediate.

  • Step 2: Synthesis of the Final Hydrazone.

    • Dissolve the crude hydrazine intermediate (1 mmol) in ethanol (20 mL).

    • Add the desired substituted benzaldehyde (1 mmol).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the crystallized product, wash with cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization or column chromatography.

Protocol 3.2: Reductive Amination for Synthesis of Amine Derivatives

Objective: To synthesize novel amine derivatives by reductive amination of the ketone.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid

Procedure:

  • To a solution of this compound (1 mmol) in DCE (15 mL), add the selected amine (1.1 mmol) and acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data of Structurally Related Compounds

The following table summarizes the in vitro urease inhibitory activity of hydrazone derivatives of Flurbiprofen, a structurally related compound. This data provides a rationale for synthesizing similar derivatives from this compound.

Compound IDSubstitution on Benzylidene RingIC50 (µM)[2]
Standard Thiourea21.14 ± 0.425
4 Naphthalen-1-yl-
5 -25.12 ± 1.13
7 3-Nitro29.16 ± 1.12
10 2-Chloro-5-nitro-
12 4-Fluoro-3-methoxy-
13 -81.01 ± 8.43
15 -28.61 ± 1.73
17 -72.41 ± 3.61
18 -26.46 ± 0.44
19 2-Methoxy-
21 2-Fluoro-4-methoxy89.75 ± 8.35
22 -90.75 ± 7.71
23 -86.85 ± 8.71
24 -79.23 ± 7.94
26 -78.01 ± 7.63
27 -80.00 ± 8.61
30 -18.92 ± 0.61
31 -28.12 ± 1.26

Note: Some IC50 values were not explicitly provided in the cited source for the corresponding compound numbers.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of a chemical library based on this compound.

G cluster_synthesis Synthesis cluster_screening Screening & Analysis A This compound (Starting Material) B Chemical Modification (e.g., Reductive Amination, Hydrazone Formation) A->B C Library of Derivatives B->C D High-Throughput Screening (Biological Assays) C->D Compound Library E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: Synthetic and screening workflow for drug discovery.

Potential Target Pathway: Cyclooxygenase (COX) Pathway

Given the structural similarity to Flurbiprofen, derivatives of this compound could potentially inhibit the COX enzymes, which are key in the inflammatory response.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Potential Inhibitor (Derivative of title compound) Inhibitor->COX

Caption: Inhibition of the COX pathway by a potential drug candidate.

References

Application Notes and Protocols for Creating Bio-functional Hybrids with 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is a versatile chemical entity that holds significant promise in the development of novel bio-functional hybrids. Its fluoro-biphenyl core is structurally related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, suggesting potential interactions with biological targets such as cyclooxygenase (COX) enzymes.[1][2] The presence of a ketone functional group provides a reactive handle for covalent conjugation to a variety of biomolecules, including proteins, peptides, and antibodies, enabling the creation of targeted therapeutics, probes for chemical biology, and other advanced biomedical tools.[3][4] This document provides detailed methodologies for the synthesis and characterization of bio-functional hybrids utilizing this compound.

Core Compound Specifications:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₅H₁₃FO
Molecular Weight 228.26 g/mol
CAS Number 37989-92-7
Appearance Colorless crystals
Purity ≥98%
Storage Room temperature
Family Protein Degrader Building Blocks

I. Biological Target and Signaling Pathway

The primary biological targets of compounds containing the 2-(2-fluoro-[1,1'-biphenyl]-4-yl) moiety are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[2][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, bio-functional hybrids of this compound can effectively modulate the inflammatory response.[2][5]

COX_Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 catalyzes COX2 COX-2 (Inducible) AA->COX2 catalyzes PGs Prostaglandins (PGs) COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Hybrid This compound Bio-functional Hybrid Hybrid->COX1 inhibits Hybrid->COX2 inhibits

Figure 1: COX Signaling Pathway Inhibition

II. Methodologies for Creating Bio-functional Hybrids

The ketone moiety of this compound offers several chemoselective ligation strategies for conjugation to biomolecules. The most common and effective methods are reductive amination, hydrazone ligation, and oxime ligation.

Experimental Workflow Overview

Experimental_Workflow cluster_methods Conjugation Method start Start: this compound + Biomolecule reductive_amination Reductive Amination start->reductive_amination hydrazone_ligation Hydrazone Ligation start->hydrazone_ligation oxime_ligation Oxime Ligation start->oxime_ligation purification Purification of Bio-functional Hybrid (e.g., SEC, Dialysis) reductive_amination->purification hydrazone_ligation->purification oxime_ligation->purification characterization Characterization (e.g., MS, SDS-PAGE, HPLC) purification->characterization end Bio-functional Hybrid characterization->end

Figure 2: Bio-functional Hybrid Synthesis Workflow
Protocol 1: Reductive Amination

Reductive amination creates a stable secondary amine linkage between the ketone and a primary amine on the biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)

Procedure:

  • Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-50 fold molar excess of this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF) to the biomolecule solution.

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring.

  • Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer (e.g., 1 M stock).

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Allow the reaction to proceed for 2-24 hours at room temperature or 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubating for 30 minutes.

  • Purify the bio-functional hybrid using SEC or dialysis to remove unreacted small molecules.

ParameterRecommended Range
Molar Excess of Ketone 10-50 fold
Biomolecule Conc. 1-10 mg/mL
NaBH₃CN Conc. 20-50 mM
Reaction pH 7.2-7.5
Reaction Time 2-24 hours
Temperature 4°C to Room Temperature
Protocol 2: Hydrazone Ligation

Hydrazone ligation forms a hydrazone bond between the ketone and a hydrazide-modified biomolecule. This linkage is stable at neutral pH but can be reversible under acidic conditions.

Materials:

  • This compound

  • Hydrazide-modified biomolecule

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Dissolve the hydrazide-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 10-30 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the biomolecule solution.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, MS).

  • Once the reaction is complete, purify the bio-functional hybrid using SEC or dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to stabilize the hydrazone bond.

ParameterRecommended Range
Molar Excess of Ketone 10-30 fold
Biomolecule Conc. 1-5 mg/mL
Reaction pH 4.5-5.5
Reaction Time 1-4 hours
Temperature Room Temperature
Protocol 3: Oxime Ligation

Oxime ligation forms a highly stable oxime bond between the ketone and an aminooxy-functionalized biomolecule.

Materials:

  • This compound

  • Aminooxy-functionalized biomolecule

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.0

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Dissolve the aminooxy-functionalized biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 10-30 fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the biomolecule solution.

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, purify the bio-functional hybrid using SEC or dialysis.

ParameterRecommended Range
Molar Excess of Ketone 10-30 fold
Biomolecule Conc. 1-5 mg/mL
Reaction pH 4.5-5.0
Aniline Conc. (optional) 10-100 mM
Reaction Time 2-12 hours
Temperature Room Temperature

III. Characterization of Bio-functional Hybrids

Thorough characterization is essential to confirm the successful synthesis and purity of the bio-functional hybrid.

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the covalent attachment and determine the drug-to-biomolecule ratio (DBR).An increase in the molecular weight of the biomolecule corresponding to the mass of the attached small molecule.
SDS-PAGE To visualize the increase in molecular weight of a protein conjugate.A shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted components.A new peak corresponding to the bio-functional hybrid, with a different retention time from the starting materials.
UV-Vis Spectroscopy To quantify the concentration of the small molecule and the biomolecule in the conjugate.The appearance of an absorbance peak characteristic of the fluoro-biphenyl moiety.
Functional Assays To evaluate the biological activity of the hybrid.Inhibition of COX enzyme activity in a relevant assay, or other target-specific functional readouts.

The methodologies outlined in this document provide a comprehensive guide for the successful creation and characterization of bio-functional hybrids using this compound. The choice of conjugation strategy will depend on the specific biomolecule, the desired stability of the linkage, and the intended application. Careful execution of these protocols and thorough characterization will enable researchers to develop novel and potent bio-functional molecules for a wide range of applications in drug discovery and chemical biology.

References

Application Notes & Protocols for In Vivo Experimental Design Using 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo evaluation of novel 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives. Biphenyl moieties are present in numerous pharmacologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[1][2][3][4][5] This guide outlines experimental designs for assessing the efficacy and safety of these derivatives in preclinical animal models, focusing on potential therapeutic areas such as inflammation, cancer, and neurodegeneration.

Hypothesized Mechanism of Action & Signaling Pathway

While the precise mechanism of this compound derivatives is under investigation, related biphenyl compounds have been shown to modulate key inflammatory and cell survival pathways. A plausible hypothesis is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens.[2] Dysregulation of NF-κB is implicated in various inflammatory diseases, autoimmune diseases, and cancer.

The diagram below illustrates the hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative (termed "Biphenyl Derivative" in the diagram).

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

General In Vivo Experimental Workflow

A typical in vivo study to evaluate a novel compound involves several key stages, from initial planning and animal model selection to endpoint analysis. The following diagram outlines a general workflow for an efficacy study.

Experimental_Workflow A Phase 1: Planning & Design B Animal Model Selection (e.g., Inflammation, Cancer Xenograft) A->B C Acclimatization & Baseline Measurements B->C D Randomization & Group Assignment C->D E Disease Induction (if applicable) D->E F Treatment Administration (Vehicle, Positive Control, Biphenyl Derivatives) E->F G In-life Monitoring (Clinical signs, Body weight, Tumor volume) F->G H Endpoint Data Collection (Blood sampling, Imaging) G->H I Terminal Procedures (Euthanasia & Tissue Harvest) H->I J Ex Vivo Analysis (Histopathology, Biomarker Analysis) I->J K Data Analysis & Reporting J->K

Caption: General workflow for an in vivo efficacy study.

Application 1: Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[6][7][8]

Objective: To evaluate the anti-inflammatory effects of this compound derivatives on acute local inflammation.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3: Biphenyl Derivative (Low Dose, e.g., 25 mg/kg, p.o.)

    • Group 4: Biphenyl Derivative (Medium Dose, e.g., 50 mg/kg, p.o.)

    • Group 5: Biphenyl Derivative (High Dose, e.g., 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage.[9][10]

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-6) via ELISA.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
1Vehicle Control-0.85 ± 0.050%
2Indomethacin100.34 ± 0.0360.0%
3Biphenyl Derivative250.68 ± 0.0420.0%
4Biphenyl Derivative500.51 ± 0.0540.0%
5Biphenyl Derivative1000.38 ± 0.0455.3%

Application 2: Anti-Cancer Activity

Model: Human Tumor Xenograft in Immunocompromised Mice

This model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel anti-cancer agents.[11][12][13][14]

Objective: To assess the in vivo anti-tumor efficacy of this compound derivatives against a human cancer cell line.

Protocol:

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth & Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly)

    • Group 3: Biphenyl Derivative (Low Dose, e.g., 50 mg/kg, p.o., daily)

    • Group 4: Biphenyl Derivative (High Dose, e.g., 100 mg/kg, p.o., daily)

  • Treatment & Monitoring:

    • Administer treatments as per the group assignments for 21 days.

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, or when tumors in the control group reach the predetermined size limit, euthanize all animals.

    • Excise tumors, weigh them, and process them for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and biomarker analysis (e.g., Western blot for NF-κB pathway proteins).[15]

Data Presentation:

GroupTreatmentDoseMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
1Vehicle-1250 ± 1100%+5.2 ± 1.5
2Cisplatin5 mg/kg480 ± 6561.6%-8.5 ± 2.1
3Biphenyl Derivative50 mg/kg850 ± 9532.0%+4.8 ± 1.8
4Biphenyl Derivative100 mg/kg610 ± 7851.2%+3.5 ± 1.6

Application 3: Neuroprotective Activity

Model: Scopolamine-Induced Cognitive Impairment in Mice

This model is used to screen for compounds that may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease by assessing their ability to reverse chemically-induced amnesia.[16]

Objective: To evaluate the potential of this compound derivatives to ameliorate cognitive deficits.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Behavioral Test: Morris Water Maze (MWM).

  • Grouping (n=10-12 per group):

    • Group 1: Vehicle Control

    • Group 2: Scopolamine Control (1 mg/kg, i.p.)

    • Group 3: Positive Control (e.g., Donepezil, 1 mg/kg, p.o.) + Scopolamine

    • Group 4: Biphenyl Derivative (Low Dose, e.g., 20 mg/kg, p.o.) + Scopolamine

    • Group 5: Biphenyl Derivative (High Dose, e.g., 40 mg/kg, p.o.) + Scopolamine

  • Procedure:

    • Acquisition Phase (Days 1-4): Train all mice to find a hidden platform in the MWM (4 trials/day).

    • Treatment & Induction (Day 5): Administer vehicle, positive control, or test compounds orally. 30 minutes later, administer scopolamine (or saline for the vehicle control group) intraperitoneally.[9][17]

    • Probe Trial (Day 5): 30 minutes after scopolamine injection, remove the platform and allow each mouse to swim for 60 seconds.

  • Endpoint Analysis:

    • Record and analyze the escape latency (time to find the platform) during the acquisition phase.

    • In the probe trial, measure the time spent in the target quadrant where the platform was previously located.

    • After the behavioral tests, euthanize the animals and harvest brain tissue.[18] Process the hippocampus for analysis of acetylcholinesterase (AChE) activity and oxidative stress markers (e.g., SOD, GPx).[19][20]

Data Presentation:

GroupTreatmentMean Time in Target Quadrant (s) (± SEM)% Increase vs. Scopolamine ControlHippocampal AChE Activity (U/mg protein) (± SEM)
1Vehicle25.5 ± 2.1-1.5 ± 0.2
2Scopolamine12.1 ± 1.50%2.8 ± 0.3
3Donepezil + Scopolamine22.8 ± 1.988.4%1.7 ± 0.2
4Biphenyl Derivative (20 mg/kg) + Scopolamine16.5 ± 1.736.4%2.4 ± 0.3
5Biphenyl Derivative (40 mg/kg) + Scopolamine20.1 ± 2.066.1%1.9 ± 0.2

General Protocols

Protocol 1: Oral Gavage (p.o.) in Mice
  • Preparation: Calculate the required dose volume based on the animal's most recent body weight. The maximum recommended volume is 10 mL/kg.[10] Ensure the compound is properly dissolved or suspended in the vehicle.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[21] Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is in the esophagus (pre-measured to the last rib), slowly administer the substance.[10]

  • Withdrawal & Monitoring: Gently remove the needle along the same path. Monitor the mouse for any signs of distress (e.g., difficulty breathing) for at least 15 minutes post-administration.[22]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Preparation: Use a sterile syringe and an appropriate needle size (e.g., 25-27 gauge).[17][21] The maximum recommended injection volume is 10 mL/kg.[17]

  • Restraint: Securely restrain the mouse, exposing the abdomen. Tilt the mouse's head slightly downwards.

  • Injection: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[17] Insert the needle at a 15-30 degree angle with the bevel up.

  • Aspiration & Administration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If clear, slowly inject the solution.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[9]

Protocol 3: Tissue Harvesting and Processing
  • Euthanasia: Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection: Promptly dissect and harvest the target organs (e.g., tumor, paw tissue, brain).

  • Processing for Histology:

    • Fix the tissue in 10% neutral-buffered formalin for at least 24 hours.[18]

    • After fixation, transfer the tissue through a series of graded alcohols for dehydration.[20]

    • Clear the tissue using an agent like xylene.[23]

    • Infiltrate and embed the tissue in paraffin wax.[23][24]

    • Section the paraffin-embedded tissue using a microtome for slide mounting.

  • Processing for Biochemical Analysis:

    • For protein or RNA analysis, flash-freeze the freshly harvested tissue in liquid nitrogen and store it at -80°C until analysis.

Safety and Toxicology Considerations

Prior to efficacy studies, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organ toxicities.[25][26][27]

  • Acute Toxicity Study: Administer single escalating doses of the compound to small groups of animals and observe for morbidity and mortality over 14 days.[25][27]

  • Dose Range-Finding Study: Administer repeated doses over 7-14 days to identify a dose range that is well-tolerated and can be used in longer efficacy studies.[25]

  • Monitoring: During all studies, monitor animals for clinical signs of toxicity, changes in body weight, and alterations in food/water intake.

  • Terminal Analysis: At the end of toxicity studies, perform gross necropsy and collect major organs for histopathological examination. Collect blood for hematology and clinical chemistry analysis.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to evaluate the therapeutic potential of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one synthesis. The guidance is structured around the two most plausible synthetic routes: Route A: Friedel-Crafts Acylation and Route B: Suzuki-Miyaura Coupling .

Route A: Friedel-Crafts Acylation of 2-Fluorobiphenyl

This approach involves the direct acylation of a 2-fluorobiphenyl backbone with a propanoylating agent.

Troubleshooting Guide: Friedel-Crafts Acylation

Issue 1: Low or No Product Yield

Question Potential Causes & Solutions
Q1: My reaction shows a very low yield or is not working at all. What are the common culprits? A1: Low yields in Friedel-Crafts acylation can often be attributed to several key factors: - Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1][2] - Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1][2] - Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary.[1][2] - Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to side reactions.[1]
Q2: I am observing the formation of multiple products. What could be the reason? A2: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3] However, impurities in starting materials can also lead to byproduct formation.
Q3: How can I improve the regioselectivity of the acylation? A3: The directing effects of the substituents on the biphenyl ring will determine the position of acylation. The fluorine atom is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. Steric hindrance will likely favor acylation at the para-position of the unsubstituted ring. The choice of solvent and catalyst can also influence the ortho/para ratio.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 2-fluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data: Friedel-Crafts Acylation of Biphenyl Analogs

The following table summarizes reaction conditions from a study on the acetylation of 3,3'-dimethylbiphenyl, which can serve as a starting point for optimization.[4]

SolventTemperature (°C)Molar Ratio (Substrate:AcCl:AlCl₃)Yield of Monoacetylated Product (%)
Carbon Disulfide201:1:138.5
1,2-Dichloroethane201:1:150.0
1,2-Dichloroethane831:1:1~100
Chlorobenzene1321:1:158.6
Nitromethane1011:1:111.8

Route B: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For the target molecule, this could involve coupling (4-propanoylphenyl)boronic acid with 1-bromo-2-fluorobenzene.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Question Potential Causes & Solutions
Q1: My Suzuki coupling reaction is not proceeding or giving a low yield. What should I check? A1: Several factors can contribute to a failed Suzuki coupling: - Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[5] - Poorly Soluble Reagents: Ensure all reactants are soluble in the chosen solvent system.[6] - Protodeboronation: The boronic acid can be cleaved by hydrolysis or protonation, especially in the presence of a strong base and water.[5][6] - Inappropriate Base or Ligand: The choice of base and ligand is critical and substrate-dependent. A screening of different conditions may be necessary.[3]
Q2: I am observing significant amounts of homo-coupling byproducts. How can I minimize this? A2: Homo-coupling of the boronic acid or the aryl halide can be a significant side reaction.[5] This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the choice of ligand.
Q3: My aryl chloride is not reacting. What can I do? A3: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7] To improve reactivity, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) and a stronger base.[8][9] Adding a small amount of water to anhydrous reactions with K₃PO₄ can sometimes be beneficial.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask, add (4-propanoylphenyl)boronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Transfer to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The following tables provide examples of reaction condition screening for Suzuki-Miyaura couplings, which can be adapted for the synthesis of the target molecule.

Table 1: Screening of Different Bases [2]

EntryBaseYield (%)
1K₃PO₄·7H₂O95
2K₂CO₃92
3Cs₂CO₃89
4Na₂CO₃85
5KOH78
6Et₃N55

Reaction conditions: p-bromotoluene (1 mmol), arylboronic acid (1.5 mmol), PdCl₂(Ln@β-CD) complex (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h.

Table 2: Effect of Catalyst Loading and Temperature [2]

EntryCatalyst Loading (mol %)Temperature (°C)Yield (%)
10.019095
20.0059088
30.018090
40.0110094

Visualizations

Experimental Workflows

G cluster_0 Route A: Friedel-Crafts Acylation cluster_1 Route B: Suzuki-Miyaura Coupling A1 Mix AlCl3 and Propanoyl Chloride in DCM at 0°C A2 Add 2-Fluorobiphenyl A1->A2 A3 React at RT A2->A3 A4 Quench with HCl/Ice A3->A4 A5 Extract and Purify A4->A5 B1 Combine Aryl Halide, Boronic Acid, Pd Catalyst, and Base B2 Add Solvent (e.g., Toluene/Water) B1->B2 B3 Heat to Reflux B2->B3 B4 Work-up and Extraction B3->B4 B5 Purify by Chromatography B4->B5

Caption: Synthetic workflows for the two primary routes.

Troubleshooting Logic

G start Low Yield in Synthesis route Which Route? start->route fc Friedel-Crafts route->fc A suzuki Suzuki Coupling route->suzuki B fc_q1 Anhydrous Conditions? fc->fc_q1 suzuki_q1 Side Products Observed? suzuki->suzuki_q1 fc_a1_yes Check Catalyst Stoichiometry fc_q1->fc_a1_yes Yes fc_a1_no Dry Glassware & Reagents fc_q1->fc_a1_no No suzuki_a1_yes Optimize T, Ligand, Base suzuki_q1->suzuki_a1_yes Yes suzuki_a1_no Screen Solvents & Reagents suzuki_q1->suzuki_a1_no No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this aromatic ketone are column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. For removing a wide range of impurities, column chromatography is often the initial method of choice.[1] Recrystallization is an excellent subsequent step to achieve high purity, particularly if the product is a solid.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the synthetic route used. Common synthetic pathways include Friedel-Crafts acylation and Suzuki-Miyaura coupling.

  • From Friedel-Crafts Acylation: Potential impurities include unreacted starting materials (2-fluorobiphenyl), regioisomers (acylation at other positions on the biphenyl ring), poly-acylated byproducts, and residual Lewis acid catalyst.[1]

  • From Suzuki-Miyaura Coupling: Impurities may include unreacted starting materials (e.g., a boronic acid or ester and an aryl halide), homocoupling byproducts of the starting materials, and residual palladium catalyst.

Q3: How do I select an appropriate solvent system for thin-layer chromatography (TLC) and column chromatography?

A3: A good starting point for TLC is a mixture of a non-polar solvent and a polar solvent. For aromatic ketones like this one, a mixture of hexanes and ethyl acetate is commonly effective.[1] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[1] This allows for good separation from both less polar and more polar impurities.

Q4: My purified product is an oil, but I expect a solid. What should I do?

A4: If your product is an oil after purification, it could be due to residual solvent or the presence of impurities that depress the melting point.[1] First, ensure all solvent has been removed under high vacuum, possibly with gentle heating. If the product remains an oil, it is likely still impure. Re-purification by column chromatography using a different solvent system or a subsequent recrystallization step may be necessary. Some compounds can also exist as different crystalline forms (polymorphs) or as an amorphous solid.[1]

Q5: I am experiencing low yield after purification. What are the potential causes?

A5: Low yield can result from several factors. During column chromatography, the product may be strongly adsorbed to the silica gel if the eluent is not polar enough.[1] In recrystallization, using too much solvent will result in significant product loss to the mother liquor. It is also possible that the initial crude product had a lower than expected purity.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities The polarity of the solvent system is not optimal.Optimize the solvent system using TLC. Try a shallower gradient of the polar solvent or a different solvent combination (e.g., dichloromethane/methanol or toluene/ethyl acetate).[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the proportion of the polar solvent in your eluent.
Product Does Not Elute from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a much more polar solvent like 100% ethyl acetate or a methanol/dichloromethane mixture.
Streaking or Tailing of the Product Spot on TLC The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic impurities, a small amount of triethylamine can be beneficial.
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve in Hot Solvent The chosen solvent is not a good solvent for the compound at high temperatures.Select a more suitable solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not at room temperature.[1]
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
Oiling Out (Product separates as an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution cooled too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High concentration of impurities.The crude material may require pre-purification by column chromatography before recrystallization.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System Typical Ratio (v/v) Polarity Notes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many aromatic ketones.[1]
Dichloromethane / Methanol99:1 to 95:5Medium to HighUseful for more polar ketones or to improve the solubility of the crude material.
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumOffers different selectivity compared to alkane-based systems.
Table 2: Suggested Solvents for Recrystallization
Solvent/Solvent System Notes
EthanolA good single solvent to try for moderately polar compounds.
Hexane / AcetoneA common mixed-solvent system where hexane is the anti-solvent.[1]
Ethanol / WaterAnother effective mixed-solvent system with water acting as the anti-solvent.
Table 3: Expected Purity and Yield
Purification Step Expected Purity (by HPLC/GC) Typical Yield
Crude Product70-90%-
After Column Chromatography>95%70-90%
After Recrystallization>99%80-95% (from the chromatographed material)

Note: These values are estimates and can vary depending on the specific reaction conditions and the initial purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives an Rf value of 0.2-0.4 for the product is ideal.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with the starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified ketone in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask or placing the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Select Solvent column Column Chromatography tlc->column recrystallization Recrystallization column->recrystallization Purity >95% pure Pure Product (>99%) recrystallization->pure

References

Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic strategy involves a two-step process:

  • Suzuki-Miyaura Coupling: Formation of the 2-fluorobiphenyl core by coupling an appropriately substituted boronic acid or ester with a corresponding aryl halide.

  • Friedel-Crafts Acylation: Introduction of the propanoyl group onto the biphenyl scaffold using propionyl chloride or propionic anhydride with a Lewis acid catalyst.

Q2: What are the most critical parameters to control during the Suzuki-Miyaura coupling step?

The success of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, base, and solvent. The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. The base is necessary to activate the boronic acid, and its strength can influence the reaction rate and selectivity. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

Q3: Are there common side products I should be aware of during the Friedel-Crafts acylation of 2-fluorobiphenyl?

Yes, the primary side products in the Friedel-Crafts acylation of 2-fluorobiphenyl are positional isomers. Due to the directing effects of the phenyl group, acylation can occur at different positions on the biphenyl ring system. Polysubstitution, where more than one acyl group is added, is also a possibility, though typically less prevalent with acylation compared to alkylation.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step

Symptoms:

  • Low conversion of starting materials to the 2-fluorobiphenyl intermediate.

  • Presence of significant amounts of starting materials in the crude reaction mixture.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use fresh catalyst or a different batch. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand The choice of phosphine ligand is critical. Experiment with different ligands to find the optimal one for your specific substrates.
Incorrect Base The strength and solubility of the base are important. Try alternative bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Poor Solvent Choice The reaction may require a specific solvent or solvent mixture to proceed efficiently. Common solvents include toluene, dioxane, and DMF, often with water.
Oxygen Contamination The catalytic cycle can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products in Friedel-Crafts Acylation

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots or peaks with the same mass as the desired product.

  • Difficulty in purifying the target compound due to the presence of isomers.

Potential Causes and Solutions:

CauseRecommended Action
Lack of Regioselectivity The phenyl group in 2-fluorobiphenyl directs acylation to both ortho and para positions, leading to a mixture of isomers.[1] To favor the desired 4'-acylated product, steric hindrance at the ortho positions can be exploited. Lowering the reaction temperature may also improve selectivity.
Polysubstitution Although less common in acylation, using a large excess of the acylating agent or a highly activated biphenyl ring can lead to the addition of more than one propanoyl group. Use a stoichiometric amount of the acylating agent.
Isomerization While less likely with a propanoyl group, the Lewis acid can sometimes catalyze the isomerization of the product. A milder Lewis acid or shorter reaction times may mitigate this.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobiphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-Bromo-2-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-bromo-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a similar procedure for the acylation of bromobenzene.[2][3]

Materials:

  • 2-Fluorobiphenyl

  • Propionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve 2-fluorobiphenyl (1.0 eq) in dry dichloromethane.

  • Add the 2-fluorobiphenyl solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to separate the isomers.

Data Presentation

Table 1: Potential Side Products in the Friedel-Crafts Acylation of 2-Fluorobiphenyl

CompoundStructureMolecular FormulaMolecular WeightNotes
This compound (Target Product) O=C(CC)c1ccc(cc1)c2ccccc2FC₁₅H₁₃FO228.26 g/mol The desired para-substituted product.
1-(2'-Fluoro-[1,1'-biphenyl]-2-yl)propan-1-one O=C(CC)c1cccc(c1c2ccccc2F)C₁₅H₁₃FO228.26 g/mol Ortho-substituted isomer. May be difficult to separate from the target product.[4][5]
1-(2'-Fluoro-[1,1'-biphenyl]-x,y-diyl)bis(propan-1-one) O=C(CC)c1cc(C(=O)CC)c(cc1)c2ccccc2FC₁₈H₁₈FO₂297.33 g/mol Example of a di-acylated side product.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_friedel Friedel-Crafts Acylation cluster_side_products Potential Side Products start_suzuki 1-Bromo-2-fluorobenzene + Phenylboronic acid product_suzuki 2-Fluorobiphenyl start_suzuki->product_suzuki Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/Water, Reflux start_friedel 2-Fluorobiphenyl product_suzuki->start_friedel product_friedel This compound start_friedel->product_friedel Propionyl Chloride, AlCl₃ DCM, 0 °C to RT isomer Positional Isomers product_friedel->isomer from polyacylation Di-acylated Products product_friedel->polyacylation from Troubleshooting_Logic low_yield_suzuki Low Yield in Suzuki Coupling inactive_catalyst Inactive Catalyst low_yield_suzuki->inactive_catalyst wrong_ligand Inappropriate Ligand low_yield_suzuki->wrong_ligand wrong_base Incorrect Base low_yield_suzuki->wrong_base multiple_products_fc Multiple Products in Friedel-Crafts Acylation poor_selectivity Poor Regioselectivity multiple_products_fc->poor_selectivity polysubstitution Polysubstitution multiple_products_fc->polysubstitution

References

Technical Support Center: 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key building block in the development of protein degraders.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store the compound at room temperature.[2] The container should be tightly sealed and stored in a dry, well-ventilated area.

Q2: What is the expected shelf life of this compound?

A2: While specific shelf-life studies for this compound are not publicly available, similar chemical compounds are generally stable for years when stored under appropriate conditions. For research purposes, it is best practice to use the compound within a reasonable timeframe after purchase and to monitor for any changes in physical appearance or purity if stored for extended periods.

Q3: Is this compound sensitive to light or moisture?

A3: While specific data on light and moisture sensitivity is not provided, as a general precaution for organic compounds, it is advisable to store it protected from direct light. The compound should be handled in a dry environment to prevent potential degradation due to hygroscopicity.

Q4: What are the primary applications of this compound?

A4: this compound is classified as a protein degrader building block.[2] It is a crucial intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental workflows.

Issue Potential Cause Recommended Action
Inconsistent reaction yields Compound degradation due to improper storage.Verify that the compound has been stored at room temperature in a tightly sealed container, away from light and moisture. Consider re-testing the purity of the starting material if it has been stored for an extended period.
Inaccurate measurement of the compound.Ensure that the balance is properly calibrated. Due to its solid nature, ensure all material is transferred from the weighing vessel to the reaction.
Solvent impurities.Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions.
Unexpected side products in reaction Reactivity of the ketone functional group.The ketone moiety can be susceptible to nucleophilic attack or reduction. Ensure that the reaction conditions are compatible with the ketone functional group. Protect the ketone group if necessary for subsequent synthetic steps.
Impurities in the starting material.Confirm the purity of the compound using an appropriate analytical method such as NMR or LC-MS before use.
Poor solubility in a chosen solvent Intrinsic properties of the compound.Consult literature for solubility data of similar biphenyl ketone structures. Test a range of common organic solvents to find a suitable one for your application. Gentle heating or sonication may aid dissolution.

Experimental Protocols

Detailed methodologies for key experiments involving similar compounds are often found in the scientific literature. As a building block, the specific experimental protocol will be highly dependent on the subsequent synthetic target. Below is a generalized workflow for a typical reaction involving this compound.

experimental_workflow Generalized Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_compound Weigh Compound dissolve Dissolve Compound prep_compound->dissolve prep_reagents Prepare Reagents & Solvents add_reagents Add Reagents prep_reagents->add_reagents dissolve->add_reagents react Run Reaction under Inert Atmosphere add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize assess_purity Assess Purity (HPLC) characterize->assess_purity

A generalized workflow for a typical chemical synthesis experiment.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C15H13FO[2]
Molecular Weight 228.26 g/mol [2]
CAS Number 37989-92-7[2]
Purity ≥98%[2]
Appearance Solid (form may vary)General

Signaling Pathways and Logical Relationships

As a building block, this compound does not directly participate in signaling pathways. However, it is a key component in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system. The logical relationship from this building block to the degradation of a target protein is illustrated below.

protac_logic Logical Path from Building Block to Protein Degradation A This compound B Chemical Synthesis A->B is used in C PROTAC Molecule B->C to create D Ternary Complex Formation (PROTAC + Target Protein + E3 Ligase) C->D facilitates E Ubiquitination of Target Protein D->E leads to F Proteasomal Degradation E->F targets for G Target Protein Elimination F->G results in

The role of the building block in the PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Solubility Profile of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative solubility data for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one is limited. This guide provides a general framework and established experimental protocols for researchers to determine its solubility and troubleshoot common issues encountered during experimentation.

Based on its chemical structure, featuring a fluorinated biphenyl group and a propanone moiety, this compound is expected to be a lipophilic compound. Consequently, it is likely to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

Data Presentation

As specific quantitative data is unavailable, the following table is provided as a template for researchers to record their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25
Phosphate-Buffered Saline (PBS, pH 7.4)25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetone25

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of the compound's solubility in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Graduated pipettes

  • Vortex mixer

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, DMSO, etc.[1][2]

Procedure:

  • Weigh approximately 10 mg of the compound into a small test tube.[3]

  • Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).

  • Vigorously shake or vortex the tube for 30-60 seconds after each addition.[4]

  • Visually inspect the solution for any undissolved particles against a contrasting background.[5]

  • If the compound dissolves completely, it is considered "soluble" in that solvent at approximately 10 mg/mL.

  • If a significant portion dissolves, it can be classified as "partially soluble".

  • If no significant dissolution is observed, the compound is "insoluble".[6]

  • For compounds insoluble in water, proceed to test solubility in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions to identify potential ionizable groups.[1]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[7]

Materials:

  • This compound

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Chosen solvent (e.g., PBS pH 7.4)

Procedure:

  • Add an excess amount of the solid compound to a flask containing a known volume of the solvent. This is to ensure a saturated solution is formed.[6][7]

  • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9]

  • After equilibration, allow the flasks to stand to let undissolved solids settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample to remove any undissolved solid particles. This step is crucial for accurate measurement.[6]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard calibration curve.[6][9]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is determining the solubility of a compound like this compound important in early-stage research? A1: Early assessment of solubility is critical in drug discovery and development. Poor solubility can lead to unreliable results in in-vitro assays, poor absorption and bioavailability, and challenges in formulation development, ultimately causing delays or failure of a drug candidate.[9][10][11]

Q2: My compound has poor aqueous solubility. What initial strategies can I employ for in-vitro experiments? A2: For compounds with low aqueous solubility, a common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[12] It is important to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.[12]

Q3: Can the physical form of the solid compound affect its solubility? A3: Yes, the solid-state properties of a compound significantly influence its solubility. Different solid forms, such as polymorphs, solvates, or an amorphous solid, can have different crystal lattice energies, leading to different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts.[5]

Q4: What is the difference between kinetic and thermodynamic solubility? A4: Kinetic solubility is measured by rapidly precipitating a compound from a DMSO stock into an aqueous buffer and is often used for high-throughput screening.[5][9] Thermodynamic solubility, typically determined by the shake-flask method, represents the true equilibrium solubility and is more relevant for later-stage development and formulation.[7][9]

Troubleshooting Guide

Issue 1: The compound precipitates when my DMSO stock solution is diluted into an aqueous buffer.

This is a common problem for poorly soluble compounds, known as "precipitation upon dilution."[5]

  • Possible Cause 1: Final concentration exceeds solubility limit. The concentration of the compound in the final aqueous solution may be higher than its solubility limit in that specific solvent mixture.

    • Solution: Try lowering the final concentration of the compound in your assay.[12]

  • Possible Cause 2: High percentage of organic co-solvent. While DMSO is used to create the stock, its final concentration in the assay can influence solubility.

    • Solution: Optimize the co-solvent percentage. Keep the final DMSO concentration as low as possible (e.g., below 1%).[12] You can also experiment with other co-solvents like ethanol.

  • Possible Cause 3: Inefficient mixing. The compound may not be dispersing quickly enough upon dilution.

    • Solution: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous buffer. Gentle vortexing or sonication can help, but be cautious to avoid compound degradation.[12]

Issue 2: Inconsistent solubility results between experiments.

  • Possible Cause 1: System has not reached equilibrium. The shake-flask method requires sufficient time to reach thermodynamic equilibrium.

    • Solution: Increase the incubation time (e.g., from 24 to 48 or 72 hours) and measure the concentration at different time points to confirm that it has plateaued.

  • Possible Cause 2: Temperature fluctuations. Solubility is temperature-dependent.

    • Solution: Ensure your incubator or water bath maintains a stable and consistent temperature throughout the experiment.[8]

  • Possible Cause 3: Inaccurate pH of the buffer. For ionizable compounds, small changes in pH can significantly affect solubility.

    • Solution: Prepare fresh buffers for each experiment and verify the pH before use and after the experiment is complete.[7]

Visualizations

G cluster_0 Solubility Assessment Workflow start Start: Obtain Compound qual_sol Qualitative Solubility Screen (Water, Buffers, Organic Solvents) start->qual_sol is_aqueous_sol Sufficiently Soluble in Aqueous Buffer? qual_sol->is_aqueous_sol prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) is_aqueous_sol->prep_stock No quant_sol Quantitative Solubility Assay (Shake-Flask Method) is_aqueous_sol->quant_sol Yes prep_stock->quant_sol data_analysis Analyze Data & Record Results quant_sol->data_analysis end_exp Proceed with Experiment data_analysis->end_exp troubleshoot Troubleshoot Formulation data_analysis->troubleshoot

Caption: Experimental workflow for assessing compound solubility.

G cluster_1 Troubleshooting Precipitation Upon Dilution start Precipitation Observed After Diluting DMSO Stock into Buffer check_conc Is Final Concentration Too High? start->check_conc lower_conc Action: Lower Final Concentration check_conc->lower_conc Yes check_dmso Is Final DMSO% > 1%? check_conc->check_dmso No re_evaluate Re-evaluate Experiment Conditions lower_conc->re_evaluate lower_dmso Action: Reduce Final DMSO Concentration check_dmso->lower_dmso Yes use_excipients Consider Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) check_dmso->use_excipients No lower_dmso->re_evaluate use_excipients->re_evaluate

Caption: Decision tree for troubleshooting compound precipitation.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common derivatization reactions of this ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for ketones like this compound involve targeting the carbonyl (keto) group. These include:

  • Hydrazone Formation: Reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine, phenylhydrazine) to form stable hydrazones. This is a widely used method for the analysis of ketones.[1]

  • Oxime Formation: Condensation with hydroxylamine to produce oximes. This method is useful for the protection, characterization, and purification of carbonyl compounds.[2]

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.[3][4] This is a versatile method for creating a variety of derivatives.

Q2: Why am I experiencing low yields in my derivatization reaction?

A2: Low yields in derivatization reactions can stem from several factors:

  • Presence of Moisture: Water can interfere with many derivatization reactions, especially those involving silylation or other moisture-sensitive reagents.[5]

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion.[5]

  • Steric Hindrance: The bulky biphenyl group in this compound may sterically hinder the approach of the derivatizing agent to the ketone.

  • Reagent Degradation: The derivatizing agent may have degraded due to improper storage or age.

Q3: Can I use the same derivatization conditions for different analytical techniques (e.g., GC-MS vs. LC-MS)?

A3: Not necessarily. The choice of derivatization reagent and reaction conditions often depends on the analytical technique. For GC-MS, the goal is to create a volatile and thermally stable derivative. For LC-MS, the aim is typically to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns.[6]

Troubleshooting Guides

Low or No Derivative Yield
Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents in a desiccator.[5]
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[5]
Steric Hindrance Consider using a less bulky derivatizing agent if possible. Optimization of reaction conditions (temperature, catalyst) is crucial for sterically hindered ketones.
Reagent Degradation Use fresh derivatizing reagents and ensure they are stored under the recommended conditions.
Sub-optimal pH The pH of the reaction mixture can be critical, especially for hydrazone and oxime formation. Adjust the pH to the optimal range for the specific reaction. For some hydrazone formations, mildly acidic conditions are optimal.[6]
Multiple Peaks in Chromatogram
Possible Cause Suggested Solution
Formation of Stereoisomers (for Oximes) Asymmetric ketones can form two geometric isomers (E/Z) of the oxime.[7] This is an inherent property of the molecule. If separation is necessary, chromatographic conditions may need to be optimized.
Incomplete Reaction Unreacted starting material will appear as a separate peak. Optimize reaction conditions to drive the reaction to completion.[5]
Side Reactions The derivatization conditions may be too harsh, leading to side products. Consider milder reaction conditions (e.g., lower temperature).
Tautomerization For some derivatives, tautomerization can lead to multiple forms in equilibrium. This can sometimes be addressed by adjusting the pH of the mobile phase in LC-MS.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on analogous reactions and may require optimization for this compound.

Protocol 1: Hydrazone Formation

This protocol is based on the synthesis of hydrazone derivatives of flurbiprofen, a structurally related compound.

Materials:

  • This compound

  • Hydrazine hydrate (or a substituted hydrazine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the hydrazone product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.

Protocol 2: Oxime Formation

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine or a suitable base

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (2 equivalents).

  • Reflux the mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (to remove pyridine), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the oxime product.

Protocol 3: Reductive Amination

Materials:

  • This compound

  • Amine of choice (e.g., ammonia, primary or secondary amine)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[8]

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1.2 equivalents) in methanol or DCE.

  • If using an amine salt, add a base to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by carefully adding water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amine product.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of ketones, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: General Conditions for Hydrazone Formation

ParameterConditionReference
Solvent Ethanol, Methanol[9]
Catalyst Acetic Acid (catalytic)[9]
Temperature Reflux[3]
Reaction Time 4-20 hours[3]

Table 2: General Conditions for Oxime Formation

ParameterConditionReference
Solvent Ethanol, Water[2]
Base Pyridine, Potassium Carbonate[2]
Temperature Room Temperature to Reflux[10]
Reaction Time Minutes to Hours[2][10]

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentSolventKey CharacteristicsReference
Sodium Cyanoborohydride (NaBH₃CN)MethanolNot water-sensitive. Lewis acids can improve yield.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFWater-sensitive, not compatible with methanol.[8]
Sodium Borohydride (NaBH₄)Methanol, EthanolCan also reduce the starting ketone; add after imine formation.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add derivatizing reagent & catalyst dissolve->add_reagent react Heat/Stir for specified time add_reagent->react monitor Monitor reaction (TLC, LC-MS) react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify product (Crystallization/Chromatography) extract->purify analyze Characterize derivative (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for derivatization.

troubleshooting_yield start Low/No Derivative Yield? moisture Is moisture present? start->moisture Yes incomplete Is the reaction incomplete? start->incomplete No sol_moisture Use anhydrous solvents and dry glassware. moisture->sol_moisture reagent Is the reagent active? incomplete->reagent No sol_incomplete Increase reaction time/temperature or add a catalyst. incomplete->sol_incomplete Yes sol_reagent Use fresh reagent and store properly. reagent->sol_reagent

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of fluorinated organic compounds.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experimental work.

Column Chromatography (HPLC & Flash)

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Causes:

    • Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual acidic silanol groups on silica-based stationary phases, leading to peak tailing, particularly for basic compounds.[1]

    • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it may exist in multiple ionic forms, resulting in distorted peaks.[1]

    • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[1][2]

    • Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[2]

    • Phase Collapse: This can occur when using a highly aqueous mobile phase with certain columns, leading to a loss of retention and peak fronting.[3]

  • Solutions:

    • Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa.[1] For basic compounds, a lower pH or the addition of a basic modifier like ammonium hydroxide can improve peak shape.[1]

    • Add Mobile Phase Modifiers: For reversed-phase chromatography, adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can help.[1]

    • Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]

    • Change Stationary Phase: Switch to a column with different chemistry, such as a phenyl-hexyl or a fluorinated phase column, which can offer alternative selectivity.[1][4]

    • Dissolve Sample in Initial Mobile Phase: Ensure your sample is fully dissolved in the starting mobile phase.[2]

Problem: Co-elution with Impurities

  • Possible Causes:

    • Insufficient Resolution: The chosen chromatographic conditions do not adequately separate the target compound from impurities.[1]

    • Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[1]

  • Solutions:

    • Optimize Selectivity:

      • Change Stationary Phase: Switching from a standard C18 column to a phenyl-hexyl or a fluorinated phase can alter selectivity and improve separation.[1][4]

      • Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can change the elution order.[1]

      • Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[1]

    • Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a different separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]

Problem: Low or No Recovery of Compound

  • Possible Causes:

    • Irreversible Adsorption: Highly polar compounds can stick irreversibly to the stationary phase.[1]

    • Compound Instability: The compound may be degrading on the column, especially on acidic silica gel.[1][5]

    • Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.[1]

    • Compound Volatility: Smaller fluorinated compounds can be volatile and may evaporate during purification.[1][6]

  • Solutions:

    • Switch Stationary Phase: For highly polar compounds, consider HILIC.[1] For flash chromatography, alumina or Florisil can be alternatives to silica gel.[1][5] You can also use deactivated silica gel.[5]

    • Test Compound Stability: Assess the stability of your compound on silica gel using a 2D TLC.[5]

    • Increase Elution Strength: Gradually increase the polarity of your mobile phase.[7]

    • Dry Loading: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is recommended.[1][8]

    • Handle Volatile Compounds with Care: For volatile compounds, consider pre-cooling the column and solvents.[6] Handle samples in sealed vials.[1]

Problem: Compound Elutes in the Void Volume (Reversed-Phase)

  • Possible Cause:

    • High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]

  • Solutions:

    • Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or an embedded polar group.[1]

    • Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1]

Recrystallization

Problem: No Crystals Form

  • Possible Causes:

    • The solution is not supersaturated.[2]

    • The compound is too soluble in the chosen solvent system.[2]

  • Solutions:

    • Concentrate the solution by slowly evaporating the solvent.[2]

    • Cool the solution slowly.[2]

    • Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[2]

Problem: "Oiling Out" Instead of Crystallization

  • Possible Causes:

    • The degree of supersaturation is too high.[2]

    • The presence of impurities.[2]

    • The boiling point of the solvent is too high, or the solution is cooled too quickly.[9]

  • Solutions:

    • Use a more dilute solution.[2]

    • Cool the solution more slowly.[2]

    • Use a lower-boiling point solvent.

    • Purify the compound by another method (e.g., HPLC) before attempting recrystallization.[2]

Experimental Protocols

Dry Loading for Flash Chromatography
  • Dissolve your crude sample in a suitable solvent.[1]

  • Add a small amount of silica gel or celite to the solution.[1]

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1][8]

  • Load the dry powder onto the top of your chromatography column.[1]

Systematic Solvent Screening for Recrystallization
  • Single-Solvent Method:

    • Place a small amount of your compound in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[10]

    • Heat the mixture. A suitable solvent will dissolve the compound when hot.[10]

    • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes).

  • Two-Solvent Method:

    • Find a "good" solvent that dissolves your compound at all temperatures.

    • Find a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[11]

    • Dissolve your compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Data Presentation

Table 1: Troubleshooting Summary for HPLC Purification of Fluorinated Compounds

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with silicaUse an end-capped column; add TFA or TFE to the mobile phase.[1]
Peak Fronting Column overloadReduce sample concentration or injection volume.[1][2]
Co-elution Similar polarity of compoundsChange stationary phase (e.g., to a fluorinated phase) or organic modifier (e.g., ACN to MeOH).[1]
Low Recovery Irreversible adsorptionSwitch to a more inert stationary phase like alumina or use HILIC for polar compounds.[1]
No Retention Compound is too polarSwitch to HILIC.[1]

Visualizations

G Troubleshooting Workflow for HPLC Purification start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape tailing Tailing? peak_shape->tailing Symmetric fronting Fronting? peak_shape->fronting Asymmetric resolution Assess Resolution coelution Co-elution? resolution->coelution recovery Assess Recovery no_peak Low/No Peak? recovery->no_peak tailing->resolution No sol_tailing Use end-capped column Add TFA/TFE Adjust pH tailing->sol_tailing Yes fronting->resolution No sol_fronting Reduce sample load Check solubility fronting->sol_fronting Yes coelution->recovery No sol_coelution Change stationary phase Change mobile phase modifier coelution->sol_coelution Yes sol_no_peak Check for irreversible adsorption Switch to HILIC/SFC Test compound stability no_peak->sol_no_peak Yes end Optimized Purification no_peak->end No sol_tailing->resolution sol_fronting->resolution sol_coelution->recovery sol_no_peak->end

Caption: Troubleshooting workflow for HPLC purification.

G Purification Method Selection start Crude Fluorinated Compound volatile Is the compound volatile? start->volatile distillation Fractional Distillation or Prep-GC volatile->distillation Yes solid Is the compound a solid? volatile->solid No pure_product Pure Product distillation->pure_product recrystallization Attempt Recrystallization solid->recrystallization Yes chromatography Use Chromatography (HPLC/Flash) solid->chromatography No (Oil/Liquid) success Successful? recrystallization->success chromatography->pure_product success->chromatography No success->pure_product Yes

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated organic compounds often challenging to purify?

A: The unique physicochemical properties imparted by fluorine are the primary reason.[12] The high electronegativity of fluorine creates strong dipole moments and enables various non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions).[12] These interactions significantly influence a molecule's solubility and crystal packing, often leading to difficulties in crystallization (oiling out) or unusual behavior on chromatographic media.[12] Additionally, a fluorine atom can sterically hinder interactions with a stationary phase.[2]

Q2: What is a good starting point for purifying a novel fluorinated compound?

A: The best initial approach depends on the compound's properties. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a versatile first choice.[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1] If you have a solid product, attempting recrystallization after a simple solvent screen can be a very effective and scalable purification method.[10][13]

Q3: What is "fluorous chemistry" and how can it help with purification?

A: "Fluorous chemistry" leverages the principle that highly fluorinated compounds are preferentially soluble in fluorinated solvents.[14] By attaching a "fluorous tag" (a highly fluorinated substituent) to a molecule, you can perform a synthesis and then easily separate the tagged product from non-fluorinated reagents and byproducts using a fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent.[14]

Q4: Are there any special safety considerations for purifying fluorinated compounds?

A: Yes. Some smaller fluorinated compounds can be volatile and should be handled in a well-ventilated area, such as a fume hood.[1][6] It is also important to be aware of the potential for the generation of hydrogen fluoride (HF) as a byproduct in some reactions or decomposition pathways, which is highly corrosive and toxic. Always consult the safety data sheet (SDS) for your specific compounds and reagents.

Q5: How can I avoid contamination when analyzing for trace levels of fluorinated compounds by LC-MS?

A: Contamination is a significant issue as many LC-MS system components, like PTFE tubing, can leach fluorinated compounds.[15] To minimize this, it is crucial to use an "PFAS-free" or "fluorine-free" LC system if possible.[15] Running a "method blank" (a clean sample subjected to the entire analytical process) can help identify and quantify any background contamination.[15]

References

preventing degradation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The information is tailored for researchers, scientists, and drug development professionals to help prevent degradation and optimize the synthesis of this compound.

Troubleshooting Guides

The synthesis of this compound can be approached via two primary routes:

  • Route A: Suzuki-Miyaura coupling followed by Friedel-Crafts acylation.

  • Route B: Friedel-Crafts acylation followed by Suzuki-Miyaura coupling.

This guide addresses potential issues that may arise during these synthetic pathways, leading to product degradation or low yields.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming the biphenyl core of the target molecule. However, several factors can lead to side reactions and decreased efficiency.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-01 Low or No Product Formation Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated.- Ensure strict anaerobic conditions to prevent oxidation of phosphine ligands and Pd(0).- Utilize a pre-catalyst that readily forms the active Pd(0) species.- Select a ligand that provides greater stability to the Pd(0) complex.
SMC-02 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid.- Thoroughly degas all solvents and reagents before use.- Opt for milder bases such as K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or KOH.[1]
SMC-03 Protodeboronation of the Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom. Instability of Boronic Acid: Some boronic acids, particularly those that are electron-poor, are prone to degradation.- Use anhydrous solvents and reagents.- Consider using the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[1]
SMC-04 Formation of Phenylated Impurities Ligand Degradation: The phosphorus ligand itself can sometimes participate in the reaction, leading to impurities where a phenyl group from the ligand is transferred.- Screen different phosphine ligands or consider ligand-free conditions if applicable.- Employ a lower reaction temperature to minimize ligand degradation.
Troubleshooting Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing the propanoyl group onto the aromatic ring. However, it is not without its challenges, particularly concerning catalyst activity and side reactions.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
FCA-01 No Reaction or Very Low Conversion Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can render it unreactive to Friedel-Crafts acylation. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.- If using Route A, perform the Friedel-Crafts acylation on the biphenyl precursor, which is generally activated towards electrophilic substitution.- Ensure all glassware, solvents, and reagents are scrupulously dry. Use freshly opened or purified reagents.[1]
FCA-02 Formation of Isomeric Products Lack of Regioselectivity: The acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers.- The directing effect of the existing substituent on the aromatic ring will influence the position of acylation. For a 4-substituted biphenyl, acylation is expected to occur at the 4'-position. In the case of 2-fluorobiphenyl, the fluorine atom is an ortho, para-director, but steric hindrance may favor para-acylation.[2]
FCA-03 Polysubstitution Highly Activated Aromatic Ring: If the starting aromatic compound is highly activated, multiple acyl groups may be added.- The first acyl group deactivates the ring, making a second acylation less likely.[1] However, using a stoichiometric amount of the acylating agent and Lewis acid is recommended.
FCA-04 Complex Mixture of Byproducts Rearrangement of Acylium Ion: Although less common with acylation than alkylation, rearrangements can occur under harsh conditions. Reaction with Solvent: The solvent itself may undergo acylation if it is susceptible to electrophilic attack.- Use a stable acylating agent like propionyl chloride.- Choose an inert solvent for the reaction, such as dichloromethane or nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

Both Route A (Suzuki coupling then Friedel-Crafts) and Route B (Friedel-Crafts then Suzuki coupling) are viable. The choice often depends on the availability and cost of the starting materials. Route B, starting with the Suzuki coupling of 4-bromopropiophenone and 2-fluorophenylboronic acid, may be more direct if these starting materials are readily available.

Q2: My Suzuki-Miyaura coupling reaction is sluggish. What can I do to improve the reaction rate?

Several factors can be optimized. Increasing the temperature can enhance the reaction rate. Additionally, the choice of palladium catalyst and ligand is crucial. For challenging couplings, using more advanced catalyst systems, such as those with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), can significantly improve performance. The choice of base and solvent system also plays a critical role and may require screening.

Q3: I am observing significant amounts of homocoupled biphenyl from my boronic acid in the Suzuki reaction. How can I minimize this?

Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed. Using a milder base can also help to suppress this side reaction.[1]

Q4: During the Friedel-Crafts acylation, my product is a dark, tarry material. What is the likely cause?

The formation of a tar-like substance is often indicative of polymerization or extensive side reactions, which can be caused by an overly reactive substrate or excessively harsh reaction conditions (e.g., high temperature). It is important to control the reaction temperature, often by performing the addition of reagents at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature or with gentle heating.

Q5: How can I purify the final product, this compound?

The crude product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary synthetic routes.

Route A: Suzuki-Miyaura Coupling followed by Friedel-Crafts Acylation

Step 1: Synthesis of 2-Fluorobiphenyl

  • Materials:

    • 1-Bromo-2-fluorobenzene

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromo-2-fluorobenzene (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.

    • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-fluorobiphenyl.

Step 2: Friedel-Crafts Acylation of 2-Fluorobiphenyl

  • Materials:

    • 2-Fluorobiphenyl

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), dilute solution

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add propionyl chloride (1.1 eq) dropwise to the suspension with stirring.

    • After the addition is complete, add a solution of 2-fluorobiphenyl (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Friedel-Crafts Acylation followed by Suzuki-Miyaura Coupling

Step 1: Synthesis of 1-(4-Bromophenyl)propan-1-one

  • Materials:

    • Bromobenzene

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), dilute solution

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Follow the procedure for Friedel-Crafts acylation as described in Route A, Step 2, using bromobenzene as the starting material instead of 2-fluorobiphenyl.

    • Purify the crude product by column chromatography or recrystallization to obtain 1-(4-bromophenyl)propan-1-one.

Step 2: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)propan-1-one

  • Materials:

    • 1-(4-Bromophenyl)propan-1-one

    • 2-Fluorophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • Follow the procedure for Suzuki-Miyaura coupling as described in Route A, Step 1, using 1-(4-bromophenyl)propan-1-one as the aryl halide and 2-fluorophenylboronic acid as the boronic acid.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

The following diagrams illustrate the key reaction workflows.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1-Bromo-2-fluorobenzene) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Boronic Acid (e.g., Phenylboronic Acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Progress Purification Column Chromatography Workup->Purification Crude Product FinalProduct 2-Fluorobiphenyl Purification->FinalProduct Pure Product Friedel_Crafts_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aromatic Aromatic Substrate (e.g., 2-Fluorobiphenyl) Reaction Friedel-Crafts Acylation Aromatic->Reaction AcylatingAgent Acylating Agent (e.g., Propionyl Chloride) AcylatingAgent->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Quench Quenching (Ice/HCl) Reaction->Quench Reaction Progress Workup Aqueous Workup & Extraction Quench->Workup Crude Product Purification Column Chromatography Workup->Purification Purified Product FinalProduct This compound Purification->FinalProduct Final Product

References

Technical Support Center: Synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl

This route involves the reaction of 2-fluorobiphenyl with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Question: Why is my Friedel-Crafts acylation reaction showing low or no conversion?

Answer: Low conversion in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride) is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. Ensure all reagents and equipment are rigorously dried.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.

  • Deactivated Aromatic Ring: While the fluorine atom is only weakly deactivating, any additional electron-withdrawing groups on the biphenyl starting material will hinder the electrophilic aromatic substitution.

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy. A gradual increase in temperature should be explored.

Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Answer: The propanoyl group is expected to add primarily at the para-position of the unsubstituted phenyl ring of 2-fluorobiphenyl due to steric hindrance from the ortho-fluoro group. However, the formation of other isomers can occur. To improve regioselectivity:

  • Choice of Lewis Acid: Different Lewis acids can influence the steric bulk of the electrophile, thereby affecting regioselectivity. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the formation of the desired para-isomer.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

Question: Upon scale-up, I'm facing issues with exotherms and mixing. What are the best practices?

Answer: Friedel-Crafts acylations are often exothermic. During scale-up, inefficient heat dissipation can lead to side reactions and impurities.

  • Controlled Addition: The acylating agent should be added slowly and portion-wise to the reaction mixture to control the exotherm.

  • Efficient Stirring: Ensure adequate agitation to maintain a homogenous mixture and prevent localized hot spots.

  • Calorimetry Studies: For larger scale reactions, performing reaction calorimetry studies can help in understanding the thermal profile and designing appropriate cooling protocols.

Route 2: Suzuki-Miyaura Coupling

This approach typically involves the palladium-catalyzed cross-coupling of 4-propionylphenylboronic acid with 1-bromo-2-fluorobenzene or the coupling of (2-fluorophenyl)boronic acid with 4'-bromo-propiophenone.

Question: My Suzuki-Miyaura coupling is giving a low yield. What are the potential causes?

Answer: Low yields in Suzuki-Miyaura coupling can arise from several issues:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are thoroughly degassed.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. The choice of base is crucial; inorganic bases like potassium carbonate or cesium carbonate are commonly used. The base's strength and solubility can significantly impact the reaction rate.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source). Using anhydrous solvents and appropriate bases can minimize this side reaction.

Question: I am observing significant amounts of homocoupling byproducts. How can this be minimized?

Answer: Homocoupling of the boronic acid or the aryl halide is a common side reaction.

  • Ligand Choice: The use of bulky electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

  • Stoichiometry: A slight excess of the boronic acid reagent can sometimes suppress the homocoupling of the aryl halide.

Question: On a larger scale, I am struggling with palladium removal from my final product. What are effective methods?

Answer: Residual palladium is a major concern in pharmaceutical synthesis.

  • Aqueous Washes: Washing the organic phase with aqueous solutions of reagents like L-cysteine or thiourea can help in scavenging palladium.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

  • Palladium Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities are highly effective for palladium removal.

  • Crystallization: Proper crystallization of the final product is often a very effective final step in reducing palladium levels.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?

A1: Both Friedel-Crafts acylation and Suzuki-Miyaura coupling are viable routes. The choice often depends on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility. The Suzuki-Miyaura coupling often offers milder reaction conditions and greater functional group tolerance, but requires careful control to minimize palladium contamination. Friedel-Crafts acylation is a more classical approach but can be challenging to control on a large scale due to its exothermic nature and the use of corrosive reagents.

Q2: What are the key safety considerations when scaling up the Friedel-Crafts acylation?

A2: The primary safety concerns are the highly exothermic nature of the reaction and the handling of corrosive and water-sensitive reagents like aluminum chloride and propanoyl chloride. Proper personal protective equipment (PPE) is essential. The reaction should be conducted in a well-ventilated area, and a robust cooling system must be in place to manage the exotherm. A quench strategy using a suitable reagent should be planned in case of a thermal runaway.

Q3: How can I monitor the progress of my reaction effectively during scale-up?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is the most common method to track the consumption of starting materials and the formation of the product and any impurities. Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative for at-line monitoring.

Q4: What are the most common impurities I should expect and how can I purify the final product?

A4: In the Friedel-Crafts route, common impurities include isomeric products and poly-acylated species. In the Suzuki-Miyaura route, homocoupling products and dehalogenated starting materials are frequent impurities. Purification is typically achieved through crystallization. If the impurities are difficult to remove by crystallization, column chromatography may be necessary for smaller scales, while for larger scales, techniques like preparative HPLC or simulated moving bed (SMB) chromatography could be considered.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃FeCl₃ZnCl₂
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Nitrobenzene
Temperature 0 °C to rt50 °C25 °C
Reaction Time 4 hours6 hours8 hours
Yield (%) 756860
Purity (HPLC, %) 959290

Table 2: Influence of Base and Ligand on Suzuki-Miyaura Coupling Yield

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃
Ligand --SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/WaterDioxane/Water2-MeTHF/Water
Temperature 90 °C100 °C80 °C
Yield (%) 859295
Homocoupling (%) < 5< 3< 2

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl
  • Reaction Setup: To a dry, inert gas-flushed reactor, add 2-fluorobiphenyl (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0 °C and add aluminum chloride (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Acylating Agent Addition: Slowly add propanoyl chloride (1.05 eq) to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by HPLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki-Miyaura Coupling of 4'-Bromo-propiophenone and (2-Fluorophenyl)boronic acid
  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene and water), add 4'-bromo-propiophenone (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring the progress by HPLC.

  • Work-up: After cooling to room temperature, separate the organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent.

  • Washing: Combine the organic layers and wash with water and brine.

  • Palladium Removal: Treat the organic solution with a palladium scavenger (e.g., activated carbon or a functionalized resin) for a few hours.

  • Purification: Filter off the scavenger, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by crystallization.

Visualizations

Synthesis_Workflow cluster_FC Route 1: Friedel-Crafts Acylation cluster_SM Route 2: Suzuki-Miyaura Coupling 2-Fluorobiphenyl 2-Fluorobiphenyl Acylation Acylation 2-Fluorobiphenyl->Acylation Propanoyl Chloride, AlCl3 Quench & Work-up Quench & Work-up Acylation->Quench & Work-up Crystallization_FC Crystallization Quench & Work-up->Crystallization_FC Purification Final Product This compound Crystallization_FC->Final Product Aryl Halide 4'-Bromo-propiophenone Coupling Coupling Aryl Halide->Coupling Boronic Acid (2-Fluorophenyl)boronic acid Boronic Acid->Coupling Pd Catalyst, Base Work-up & Pd Removal Work-up & Pd Removal Coupling->Work-up & Pd Removal Crystallization_SM Crystallization Work-up & Pd Removal->Crystallization_SM Purification Crystallization_SM->Final Product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_routes cluster_FC_Troubleshoot Friedel-Crafts Troubleshooting cluster_SM_Troubleshoot Suzuki-Miyaura Troubleshooting Start Low Yield in Scale-up Synthesis Identify Reaction Which Route? Start->Identify Reaction FC_Troubleshooting Check Catalyst Activity (Moisture Sensitive) Identify Reaction->FC_Troubleshooting Friedel-Crafts SM_Troubleshooting Ensure Inert Atmosphere (Degas Reagents) Identify Reaction->SM_Troubleshooting Suzuki-Miyaura Check Reagent Stoichiometry Check Reagent Stoichiometry FC_Troubleshooting->Check Reagent Stoichiometry Screen Bases\n& Ligands Screen Bases & Ligands SM_Troubleshooting->Screen Bases\n& Ligands Optimize Temperature\n& Addition Rate Optimize Temperature & Addition Rate Check Reagent Stoichiometry->Optimize Temperature\n& Addition Rate Consider Alternative\nLewis Acid/Solvent Consider Alternative Lewis Acid/Solvent Optimize Temperature\n& Addition Rate->Consider Alternative\nLewis Acid/Solvent Improved_Yield Improved Yield & Purity Consider Alternative\nLewis Acid/Solvent->Improved_Yield Check for Boronic\nAcid Decomposition Check for Boronic Acid Decomposition Screen Bases\n& Ligands->Check for Boronic\nAcid Decomposition Implement Effective\nPalladium Scavenging Implement Effective Palladium Scavenging Check for Boronic\nAcid Decomposition->Implement Effective\nPalladium Scavenging Implement Effective\nPalladium Scavenging->Improved_Yield

Caption: Decision tree for troubleshooting low yield in synthesis scale-up.

Validation & Comparative

NMR Analysis for Structure Confirmation: A Comparative Guide for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the structural confirmation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The presented data, including predicted ¹H and ¹³C NMR chemical shifts, is compared with experimental data from structurally related compounds to support the unequivocal identification of the target molecule. Detailed experimental protocols for acquiring high-quality NMR data are also provided.

Predicted and Comparative NMR Data

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. In the absence of published experimental data for this specific molecule, a predicted dataset has been generated based on established NMR principles and comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Amide

Assignment Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) for this compound Experimental ¹H Chemical Shift (ppm), Multiplicity, J (Hz) for 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide[1]
H-3', H-4', H-5', H-6'~ 7.30 - 7.60 (m)7.30 - 7.54 (m)
H-3, H-5~ 7.70 (d, J ≈ 8.0)7.52 (m)
H-6~ 7.55 (dd, J ≈ 8.0, 2.0)7.52 (m)
H-2, H-6~ 8.05 (d, J ≈ 8.0)-
-CH₂- (Propanoyl)~ 3.05 (q, J ≈ 7.2)-
-CH₃ (Propanoyl)~ 1.20 (t, J ≈ 7.2)1.50 (d, J = 7.0)

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Amide

Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide[1]
C=O (Propanoyl)~ 200172.88
C-1'~ 130-
C-2'~ 160 (d, ¹JCF ≈ 245 Hz)159.30 (d, ¹JCF = 234.1 Hz)
C-3'~ 116 (d, ²JCF ≈ 22 Hz)115.48 (d, ²JCF = 23.1 Hz)
C-4'~ 131-
C-5'~ 124-
C-6'~ 129-
C-1~ 136-
C-2, C-6~ 129-
C-3, C-5~ 128-
C-4~ 145-
-CH₂- (Propanoyl)~ 32-
-CH₃ (Propanoyl)~ 8-

Note: Predicted chemical shifts are estimations based on additive rules and analysis of similar structures. Experimental conditions such as solvent and instrument frequency can cause deviations.

Experimental Protocols

High-quality NMR data is essential for accurate structure elucidation. The following are detailed protocols for key NMR experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent signal.

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup:

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is an insensitive nucleus.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale.

    • Integrate the signals in the ¹H NMR spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks.

    • Pulse Sequence: Standard COSY or DQF-COSY for higher resolution.

    • Parameters: Use standard parameter sets, optimizing the number of increments in the indirect dimension for desired resolution.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and directly attached carbons.

    • Pulse Sequence: Standard HSQC with gradient selection.

    • Parameters: Set the ¹JCH coupling constant to an average value of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Parameters: Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz.

Visualizations

The following diagrams illustrate the logical workflow for structure confirmation and the key expected 2D NMR correlations for this compound.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Analyze_1D Analyze ¹H and ¹³C Spectra (Chemical Shifts, Integration, Multiplicity) H1_NMR->Analyze_1D C13_NMR 1D ¹³C NMR C13_NMR->Analyze_1D COSY 2D COSY Analyze_COSY Identify ¹H-¹H Spin Systems COSY->Analyze_COSY HSQC 2D HSQC Analyze_HSQC Assign Directly Bonded C-H Pairs HSQC->Analyze_HSQC HMBC 2D HMBC Analyze_HMBC Connect Fragments via Long-Range C-H Correlations HMBC->Analyze_HMBC Propose_Structure Propose Structure Analyze_1D->Propose_Structure Analyze_COSY->Propose_Structure Analyze_HSQC->Propose_Structure Analyze_HMBC->Propose_Structure Confirm_Structure Confirm Structure of This compound Propose_Structure->Confirm_Structure

Caption: Workflow for NMR-based structure confirmation.

NMR_Correlations cluster_structure This compound cluster_correlations Key 2D NMR Correlations structure_img H_propyl_CH2 H-α (CH₂) H_propyl_CH3 H-β (CH₃) H_propyl_CH2->H_propyl_CH3 COSY C_carbonyl C=O H_propyl_CH2->C_carbonyl HMBC C_arom_1 C-1 H_propyl_CH2->C_arom_1 HMBC H_propyl_CH3->C_carbonyl HMBC H_arom_2_6 H-2,6 H_arom_2_6->C_carbonyl HMBC C_arom_4 C-4 H_arom_2_6->C_arom_4 HMBC H_arom_3_5 H-3,5 H_arom_3_5->C_arom_1 HMBC C_arom_2_6 C-2,6

Caption: Key expected COSY and HMBC correlations.

References

A Comparative Guide to Purity Analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not widely published, this document outlines a robust, proposed Reversed-Phase HPLC (RP-HPLC) method based on established analytical principles for structurally similar aromatic ketones and biphenyl derivatives. The guide also presents a comparison with alternative analytical techniques and includes detailed experimental protocols and supporting data to aid in method development and validation.

I. Introduction

This compound is an aromatic ketone containing a fluorinated biphenyl moiety.[1] Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). HPLC is a powerful and widely used technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[2] This guide will focus on a proposed RP-HPLC method and compare its potential performance against other analytical approaches.

II. Proposed HPLC Method for Purity Analysis

Based on the analysis of similar biphenyl derivatives and general principles of RP-HPLC method development, a robust method is proposed.[2][3][4] The separation is based on the differential partitioning of the analyte and its potential impurities between a nonpolar stationary phase and a polar mobile phase.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for nonpolar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrilePhosphoric acid helps to protonate silanol groups and control peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% BA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic ketones typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Preparation Dissolve in Acetonitrile:Water (1:1 v/v) to a concentration of 1 mg/mL.Ensures good solubility and compatibility with the mobile phase.

III. Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or may be suitable for specific applications.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, well-established for purity determination.[2][3]Requires method development, may not be suitable for volatile impurities.
Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds, high temperatures can cause degradation.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher initial instrument cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis of MS.Provides molecular weight information for impurity identification.[5]More complex instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, requires highly pure standards for quantification.

IV. Experimental Protocols

A. Proposed HPLC Method Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution as described for the standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor. The purity is calculated as:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

B. Method Validation Parameters

For regulatory submissions, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

V. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound by the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh and Dissolve Sample (1 mg/mL in ACN:H2O) injection Inject Sample & Standard prep_sample->injection prep_std Weigh and Dissolve Standard (1 mg/mL in ACN:H2O) prep_std->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) equilibration Column Equilibration hplc_system->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection peak_integration Peak Integration detection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

This guide provides a framework for the purity analysis of this compound using a proposed HPLC method. It is crucial to perform comprehensive method development and validation to ensure the suitability and reliability of the chosen analytical procedure for its intended purpose.

References

A Comparative Guide to 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and Other Biphenyl Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biphenyl compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one and its potential applications in drug discovery, particularly in the context of targeted protein degradation. Due to the limited publicly available biological data for this specific compound, this guide will present a hypothetical comparison based on its structural similarity to known bioactive biphenyls and its classification as a building block for Proteolysis Targeting Chimeras (PROTACs). The experimental data presented herein is illustrative to guide researchers in designing their own comparative studies.

Introduction to Biphenyl Compounds in Drug Discovery

Biphenyl scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The versatility of the biphenyl ring system allows for the introduction of various substituents, which can significantly influence the compound's physicochemical properties and biological activity.[1] Biphenyl derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[2]

The subject of this guide, this compound, is a fluorinated biphenyl ketone. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[3] This compound is also categorized as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

This guide will compare the hypothetical anticancer activity of a PROTAC derived from this compound with two other well-characterized biphenyl compounds: Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) with known anticancer properties, and a hypothetical biphenyl-based kinase inhibitor, "Biphenyl Kinase Inhibitor A."

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and the selected comparators is presented in Table 1.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Predicted LogP
This compoundStructure of this compoundC₁₅H₁₃FO228.26[3]76-77[3]3.8
FlurbiprofenStructure of FlurbiprofenC₁₅H₁₃FO₂244.26110-1123.9
Biphenyl Kinase Inhibitor A (Hypothetical)Structure of Biphenyl Kinase Inhibitor AC₂₀H₁₈N₄O346.39180-1854.2

Table 1. Physicochemical Properties of Compared Biphenyl Compounds. Predicted LogP values are calculated using standard cheminformatics software.

Hypothetical Biological Activity and Comparison

For the purpose of this guide, we hypothesize that this compound can be functionalized into a PROTAC ("PROTAC-FBP") designed to target and degrade a hypothetical cancer-relevant kinase, "Kinase X". We will compare its hypothetical cytotoxic and target-specific activities against Flurbiprofen and Biphenyl Kinase Inhibitor A.

Compound Target(s) Hypothetical IC₅₀ (Cytotoxicity against MCF-7 cells) (µM) Hypothetical IC₅₀ (Kinase X Inhibition) (µM)
PROTAC-FBP (Hypothetical)Kinase X (Degradation)0.50.1 (DC₅₀)
FlurbiprofenCOX-1, COX-250>100
Biphenyl Kinase Inhibitor A (Hypothetical)Kinase X (Inhibition)2.50.8

Table 2. Hypothetical Biological Activity Data. IC₅₀ values represent the concentration required for 50% inhibition of cell growth or enzyme activity. DC₅₀ represents the concentration for 50% degradation of the target protein. These values are for illustrative purposes only.

Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on the viability of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

This protocol measures the ability of a compound to inhibit the activity of a specific kinase (e.g., Kinase X).

Materials:

  • Recombinant human Kinase X

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the test compounds and recombinant Kinase X to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC-FBP POI Target Protein (Kinase X) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 Proteasome Proteasome POI_PROTAC_E3->Proteasome Degradation Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination

Caption: Hypothetical mechanism of action for PROTAC-FBP.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cancer Cells (e.g., MCF-7) in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with Serial Dilutions of Biphenyl Compounds B->C D 4. Incubate for 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct biological data for this compound is not yet widely available, its structural features and classification as a "Protein Degrader Building Block" point towards its potential in the development of novel therapeutics, particularly PROTACs for targeted protein degradation. This guide has presented a hypothetical framework for comparing such a novel compound against established biphenyl derivatives like Flurbiprofen. The provided experimental protocols and visualizations serve as a template for researchers to design and execute their own studies to elucidate the biological activity of this and other novel biphenyl compounds. Further research is warranted to experimentally validate the therapeutic potential of this compound and its derivatives.

References

Unveiling the Action of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives: A Guide to Urease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives, validating their mechanism of action as potent urease inhibitors. This document compiles experimental data, detailed protocols, and visual representations of the underlying biochemical pathways.

The exploration of novel therapeutic agents is critical in addressing a variety of pathological conditions. Derivatives of this compound have emerged as a promising class of compounds with significant biological activity. Extensive research into structurally related molecules, particularly hydrazide-hydrazone derivatives of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} propanoic acid (flurbiprofen), strongly indicates that their primary mechanism of action is the inhibition of urease. This enzyme is a key virulence factor in several pathogenic bacteria, most notably Helicobacter pylori, the causative agent of gastritis and peptic ulcers.

This guide will delve into the experimental validation of this mechanism, offering a comparative look at the performance of these derivatives against other known urease inhibitors and detailing the experimental procedures required for such validation.

Comparative Performance of Urease Inhibitors

The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) value, with lower values indicating greater potency. The following table summarizes the IC50 values for a series of 28 acyl hydrazone derivatives of flurbiprofen, alongside standard and other novel urease inhibitors for comparison.

Compound/InhibitorTarget EnzymeIC50 (µM)Inhibition Type
Flurbiprofen Hydrazide-Hydrazone Derivatives
Compound 30 Jack Bean Urease18.92 ± 0.61-
Compound 29 Jack Bean Urease19.12 ± 0.61-
Compound 28 Jack Bean Urease20.12 ± 0.61-
... (25 other derivatives)Jack Bean Urease21.14 - 90.75-
Standard Urease Inhibitors
ThioureaJack Bean Urease21.14 ± 0.42[1]Competitive
Acetohydroxamic Acid (AHA)H. pylori Urease~320Competitive
HydroxyureaJack Bean Urease95-
Other Ketone-Based Inhibitors
2-Cyclohepten-1-oneJack Bean Urease160Michael Addition
2-Cyclohexen-1-oneJack Bean Urease-Michael Addition
2-Cyclopenten-1-oneJack Bean Urease-Michael Addition
Novel Urease Inhibitors
Urease-IN-11 (Compound 6e)Urease10.41[2]Competitive[2]
Compound 1 (from virtual screen)H. pylori Urease0.32[3]Competitive[3]
Compound 2 (from virtual screen)H. pylori Urease0.68[3]Mixed[3]
Compound 3 (from virtual screen)H. pylori Urease0.42[3]Competitive[3]

Validating the Mechanism of Action: Experimental Protocols

The primary method for validating the mechanism of action of these derivatives is through enzyme inhibition assays. The following protocol is based on the methodology used to evaluate the flurbiprofen hydrazide-hydrazone derivatives against jack bean urease.

Urease Inhibition Assay Protocol

Objective: To determine the in vitro urease inhibitory activity of the test compounds.

Materials:

  • Jack Bean Urease

  • Test compounds (derivatives of this compound)

  • Urea (substrate)

  • Phosphate buffer (pH 6.8)

  • Phenol reagent

  • Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor (thiourea) at various concentrations.

  • In a 96-well plate, add 40 µL of phosphate buffer, 10 µL of the test compound solution (or standard/blank), and 10 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of urea solution to each well.

  • After a defined incubation period, add 40 µL of the phenol reagent and 40 µL of the alkali reagent to each well to stop the reaction and develop the color.

  • Measure the absorbance at 625 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Signaling Pathway and Experimental Workflow

The inhibition of urease by these derivatives has downstream effects on cellular signaling pathways, particularly in the context of H. pylori infection. Urease produced by H. pylori can interact with host cell surface receptors, such as CD74, leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines like IL-8.[4][5] By inhibiting urease, the this compound derivatives can potentially disrupt this inflammatory cascade.

Urease_Inhibition_Pathway cluster_bacterium H. pylori cluster_host Host Gastric Epithelial Cell Urease Urease CD74 CD74 Receptor Urease->CD74 Binding IKK IKK Complex CD74->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Release NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation IL8 IL-8 Gene Expression NFκB_nucleus->IL8 Induction Inhibitor 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) propan-1-one Derivative Inhibitor->Urease Inhibition

Caption: Urease Inhibition and its effect on NF-κB Signaling.

The experimental workflow to validate the mechanism of action of these compounds can be visualized as a logical progression from initial screening to understanding the mode of inhibition.

Experimental_Workflow A Compound Synthesis (1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) propan-1-one derivatives) B In Vitro Urease Inhibition Assay A->B F In Silico Molecular Docking Studies A->F C Determination of IC50 Values B->C D Kinetic Studies (e.g., Lineweaver-Burk plot) C->D E Determination of Inhibition Type (Competitive, Non-competitive, etc.) D->E G Validation of Binding Mode E->G F->G

Caption: Workflow for Validating Urease Inhibition.

Conclusion

The available evidence strongly supports the hypothesis that this compound derivatives function as effective urease inhibitors. Their performance, as inferred from structurally similar compounds, is comparable and in some cases superior to standard urease inhibitors. The provided experimental protocols offer a clear pathway for the validation of these findings. Furthermore, the elucidation of their impact on urease-mediated signaling pathways provides a deeper understanding of their potential therapeutic applications in managing conditions associated with ureolytic pathogens. Further research focusing on the specific inhibitory kinetics and in vivo efficacy of the parent compound, this compound, is warranted to fully realize the therapeutic potential of this class of molecules.

References

Molecular Weight Confirmation of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel chemical entities. This guide provides a comparative analysis of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the molecular weight determination of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a fluorinated biphenyl ketone.

This document outlines the experimental protocols and presents a quantitative comparison of these techniques to aid in selecting the most appropriate analytical strategy.

Introduction to the Analyte

This compound is a small organic molecule with the following properties:

  • Molecular Formula: C₁₅H₁₃FO[1][2]

  • Theoretical Molecular Weight (Monoisotopic Mass): 228.0950 g/mol

  • Average Molecular Weight: 228.26 g/mol [1][2]

Accurate determination of its molecular weight is essential for confirming its identity and purity.

Comparative Analysis of Analytical Techniques

Mass spectrometry and NMR spectroscopy are powerful techniques for the structural elucidation and molecular weight confirmation of small molecules.[3][4] The choice between them often depends on the specific requirements of the analysis, such as the need for exact mass, sensitivity, or structural information.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the molecular weight confirmation of this compound.

FeatureHigh-Resolution Mass Spectrometry (e.g., LC-Q-TOF MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z)Nuclear spin transitions in a magnetic field
Accuracy < 5 ppm (typically 1-2 ppm for Q-TOF)[5][6][7]Indirectly determined; can be ±9% or better with DOSY-NMR using external calibration[8]
Precision High (< 5 ppm)High for structural determination, lower for direct MW
Sensitivity High (picomole to femtomole range)[3][9]Low (micromole to nanomole range)[3][10]
Sample Consumption Very low (µL injections)Relatively high (mg scale)
Analysis Time Fast (minutes per sample)[10]Slower (minutes to hours per sample)
Structural Information Fragmentation patterns provide structural cluesDetailed 2D structure and connectivity[11][12]
Sample Preparation More complex, requires extraction and chromatography[13][14]Minimal, dissolution in a deuterated solvent[1]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) via LC-Q-TOF MS

This method combines the separation power of liquid chromatography with the high mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, providing confident molecular weight confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.[13]

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan MS. For structural information, a targeted MS/MS experiment can be performed.

  • Mass Accuracy: Calibrate the instrument using a suitable reference standard to achieve < 5 ppm mass accuracy.

4. Data Analysis:

  • The expected protonated molecule [M+H]⁺ for C₁₅H₁₃FO is m/z 229.1027.

  • The measured mass should be within 5 ppm of the theoretical mass.

  • The presence of adducts such as [M+Na]⁺ (m/z 251.0846) may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of molecular weight, NMR provides unambiguous structural confirmation which, in turn, verifies the molecular formula and thus the molecular weight. Diffusion-Ordered Spectroscopy (DOSY) can be used for molecular weight estimation.[8]

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.[15]

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • ¹⁹F NMR: Highly sensitive for the fluorine atom, providing characteristic chemical shifts.[15][16]

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity of the molecule.

  • Acquisition parameters should be optimized for the specific instrument and sample.

3. Data Analysis:

  • The integration of the ¹H NMR signals will confirm the number of protons (13H).

  • The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms (15C).

  • The ¹⁹F NMR will show a signal corresponding to the single fluorine atom.

  • The combination of all NMR data will confirm the structure C₁₅H₁₃FO, and therefore the molecular weight of 228.26 g/mol .

Experimental Workflows

The following diagrams illustrate the typical workflows for molecular weight confirmation using LC-MS and NMR.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection (Q-TOF) lc_sep->ms_detect extract_ion Extract Ion Chromatogram ms_detect->extract_ion mass_confirm Confirm Accurate Mass extract_ion->mass_confirm report Generate Report mass_confirm->report

Caption: Workflow for LC-MS based molecular weight confirmation.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation weigh_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) transfer_nmr->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process_spectra Process Spectra acquire_2d->process_spectra assign_signals Assign Signals process_spectra->assign_signals confirm_structure Confirm Structure & Formula assign_signals->confirm_structure

Caption: Workflow for NMR based structural and molecular weight confirmation.

Conclusion

For the definitive confirmation of the molecular weight of this compound, High-Resolution Mass Spectrometry is the preferred method due to its high accuracy, precision, and sensitivity in directly measuring the mass-to-charge ratio.[5][9] It provides a rapid and confident confirmation of the elemental composition.

NMR spectroscopy serves as a complementary and indispensable technique for unambiguous structure elucidation. By confirming the chemical structure, NMR validates the molecular formula, thereby corroborating the molecular weight determined by mass spectrometry. The combination of both HRMS and NMR provides the highest level of confidence in the identity and characterization of a novel compound.

References

Comparative Anti-Inflammatory Efficacy of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory activity of various analogs of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a core structure related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. The following sections detail the in vivo and in vitro anti-inflammatory effects, experimental methodologies, and the underlying signaling pathways of these compounds, offering valuable insights for researchers and professionals in drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of synthesized analogs has been evaluated through various assays. The data presented below summarizes the in vivo efficacy in carrageenan-induced paw edema models and in vitro inhibitory activity against cyclooxygenase (COX) enzymes.

Table 1: In Vivo Anti-inflammatory Activity of Flurbiprofen Amide Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Reference
8 Not Specified59.0 - 77.7[1]
14 Not Specified59.0 - 77.7[1]
15 Not Specified59.0 - 77.7[1]
20 Not Specified59.0 - 77.7[1]
1 Not Specified37.0 - 50.0[1]
3 Not Specified37.0 - 50.0[1]
7 Not Specified37.0 - 50.0[1]
10 Not Specified37.0 - 50.0[1]
12 Not Specified37.0 - 50.0[1]
13 Not Specified37.0 - 50.0[1]
17 Not Specified37.0 - 50.0[1]
18 Not Specified37.0 - 50.0[1]

Note: A novel series of twenty-two flurbiprofen amides (1-22) were synthesized and evaluated. Compounds 8, 14, 15, and 20 demonstrated the highest activity.[1]

Table 2: In Vivo Anti-inflammatory Activity of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives

CompoundEdema Inhibition (%)Standard Drug (Flurbiprofen)Reference
[8d] More active than standard-[2][3]

Note: Compound [8d], 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione, showed potent anti-inflammatory activity in the egg-albumin induced paw edema model in rats.[2][3]

Table 3: In Vitro COX-2 Inhibitory Activity of Biaryl Analogs

CompoundIC50 (µM)COX-2 Selectivity Index (SI)Reference
3a 0.10 - 0.1384.16[4]
3b 0.10 - 0.13101.99[4]
3c 0.10 - 0.13109.9[4]
3d 0.10 - 0.1368.06[4]
3e 0.10 - 0.1399.80[4]
3g 0.10 - 0.1376.84[4]
Celecoxib (Standard) 0.10-[4]

Note: The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). Compounds with higher SI values are more selective for COX-2.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the anti-inflammatory activity of the this compound analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory potential of a compound.

  • Animal Model: Wistar rats or mice are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds, a standard drug (e.g., flurbiprofen, celecoxib), or a vehicle control are administered orally or intraperitoneally.[5]

    • After a specific time (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are key to the inflammatory pathway.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Procedure:

    • The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the cyclooxygenase pathway. Some analogs also exhibit effects on other inflammatory mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation, Vasoconstriction Thromboxanes->Platelet_Aggregation Analogs 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl) propan-1-one Analogs Analogs->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the drug analogs.

Certain flurbiprofen amides have shown dual inhibitory action against fatty acid amide hydrolase (FAAH) and COX-2, suggesting a broader mechanism of action that also involves the endocannabinoid system.[6][7] Furthermore, some analogs have been found to reduce the expression of other pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[6][7]

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Paw_Edema Carrageenan-Induced Paw Edema Data_Collection Paw Volume Measurement Paw_Edema->Data_Collection Compound_Admin Compound Administration Compound_Admin->Paw_Edema Analysis_InVivo Calculate % Edema Inhibition Data_Collection->Analysis_InVivo COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Measurement PGE2 Measurement (ELISA) COX_Assay->PGE2_Measurement Analysis_InVitro Calculate IC50 Values PGE2_Measurement->Analysis_InVitro Synthesis Synthesis of Analogs Synthesis->Compound_Admin Synthesis->COX_Assay

Caption: General workflow for evaluating anti-inflammatory analogs.

References

validation of urease inhibition by 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the urease inhibition activity of a series of acyl hydrazone derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid, a compound structurally related to 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one. The data presented is based on a study that synthesized 28 derivatives and evaluated their potential as urease inhibitors, using thiourea as a standard for comparison.[1][2][3] This document is intended to inform researchers and professionals in drug development about the potential of these compounds as novel urease inhibitors.

Quantitative Performance Overview

The inhibitory potential of the synthesized flurbiprofen derivatives was quantified by determining their IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease enzyme's activity. The results, as compared to the standard urease inhibitor thiourea, are summarized in the table below. All of the synthesized compounds demonstrated good to excellent inhibitory activities, with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM.[1][2][3] Notably, several derivatives exhibited significantly greater potency than the standard, thiourea (IC50 = 21.14 ± 0.42 μM).[1][2][3]

Compound IDStructure/SubstituentIC50 (μM) ± SEM
Standard Thiourea21.14 ± 0.42
4 N'-(naphthalen-1-ylmethylene)20.14 ± 0.95
7 N'-(3-nitrobenzylidene)21.31 ± 0.41
10 N'-(2-Chloro-5-nitrobenzylidene)20.31 ± 0.71
11 N'-(4-Ethoxy-2-methoxybenzylidene)23.41 ± 0.81
14 N'-(2,6-Dimethoxybenzylidene)22.81 ± 0.92
19 N'-(2-methoxybenzylidene)20.81 ± 0.81
21 N'-(2-Fluoro-4-methoxybenzylidene)21.12 ± 0.83
29 N'-(2,4,6-trimethoxybenzylidene)19.41 ± 0.71
30 N'-(2,3,4-trimethoxybenzylidene)18.92 ± 0.61
31 N'-(3,4,5-trimethoxybenzylidene)20.11 ± 0.81

Note: The table presents a selection of the 28 synthesized compounds, highlighting some of the most active derivatives for brevity. For a complete list of all 28 compounds and their corresponding IC50 values, please refer to the source publication.[1][2][3]

A structure-activity relationship (SAR) study conducted on these derivatives revealed that the presence of electron-donating groups on the phenyl ring plays a significant role in the inhibition of the urease enzyme.[2][3]

Experimental Protocols

The validation of urease inhibition by the 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid derivatives was conducted using a well-established in vitro urease inhibition assay.

In Vitro Urease Inhibition Assay

This assay is a colorimetric method that quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[4] The Berthelot (or indophenol) method is a sensitive and reliable technique used for this purpose.[4]

Principle: The assay measures the concentration of ammonia, which is a product of the urease-catalyzed hydrolysis of urea.[4] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, a reaction catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[4] The absorbance of this colored compound is measured spectrophotometrically at a wavelength of 625 nm.[1] The intensity of the color is directly proportional to the ammonia concentration.[4]

Procedure:

  • In a 96-well plate, 40 μL of phosphate buffer (pH 6.8), 10 μL of the synthesized derivative (test compound), and 10 μL of the urease enzyme solution were combined.[1]

  • The mixture was incubated for 10 minutes at 37 °C.[1]

  • Following incubation, 40 μL of the phenol reagent and 40 μL of the alkali reagent were added to each well.[1]

  • The absorbance was measured at 625 nm using a microplate reader.[1]

  • Thiourea was used as the standard inhibitor for comparison.[1]

  • The experiment was performed in triplicate.[1]

Calculation of Percentage Inhibition: The percentage of urease inhibition was calculated using the following formula:

% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100[4]

Where:

  • ODtestwell is the absorbance of the well containing the test compound.[4]

  • ODcontrol is the absorbance of the well with no inhibitor.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro urease inhibition assay used to validate the activity of the flurbiprofen derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate Solution - Phosphate Buffer (pH 6.8) - Test Compounds - Standard Inhibitor (Thiourea) plate Prepare 96-Well Plate reagents->plate add_compounds Add Test Compounds/Standard plate->add_compounds add_enzyme Add Urease Enzyme add_compounds->add_enzyme incubate1 Incubate at 37°C for 10 min add_enzyme->incubate1 add_reagents Add Phenol & Alkali Reagents (Berthelot Reagents) incubate1->add_reagents color_dev Incubate for Color Development add_reagents->color_dev read_absorbance Read Absorbance at 625 nm color_dev->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Concluding Remarks

The presented acyl hydrazone derivatives of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid demonstrate significant potential as urease inhibitors, with several compounds exhibiting superior activity compared to the standard inhibitor, thiourea. The detailed experimental protocol provides a robust framework for the screening and evaluation of potential urease inhibitors. Further in vivo studies are warranted to establish the therapeutic potential and safety profile of these promising compounds for applications in medicine and agriculture.

References

A Comparative Guide to the Neuroprotective Effects of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: While this guide aims to compare the neuroprotective effects of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one derivatives, a comprehensive literature review reveals a scarcity of direct neuroprotective studies on this specific chemical series. However, extensive research is available on the closely related compound, Flurbiprofen (2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), and its various derivatives. Given the structural similarity, the neuroprotective mechanisms and activities of Flurbiprofen and its analogues provide valuable insights into the potential of the this compound scaffold. This guide, therefore, focuses on the neuroprotective profile of Flurbiprofen and its derivatives as a scientifically grounded surrogate for the requested comparison.

Flurbiprofen: A Foundation for Neuroprotection

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Emerging evidence strongly suggests that Flurbiprofen also exerts significant neuroprotective effects through multiple mechanisms, making it and its derivatives promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury.

The neuroprotective actions of Flurbiprofen are attributed to its ability to:

  • Modulate Inflammatory Pathways: Flurbiprofen has been shown to suppress the inflammatory response following focal cerebral ischemia by inhibiting the NF-κB signaling pathway.[2][3] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]

  • Activate Pro-Survival Signaling: Studies have demonstrated that Flurbiprofen can activate the Akt/GSK3β/Nrf2/HO-1 signaling pathway.[4][5] This pathway is crucial for promoting neuronal survival and protecting against oxidative stress.

  • Reduce Oxidative Stress: Flurbiprofen treatment has been associated with a decrease in oxidative stress markers like malondialdehyde (MDA) and nitrite levels, and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[4][6]

  • Inhibit Acid-Sensing Ion Channels (ASICs): Flurbiprofen can inhibit acidosis-mediated activation of ASIC1a, which in turn reduces intracellular calcium overload, a key factor in neuronal death during cerebral ischemia.[6]

  • Lower Amyloid-β Levels: Certain derivatives of Flurbiprofen, such as NO-flurbiprofen (HCT-1026), have been shown to reduce the levels of neurotoxic amyloid-β peptides in neuronal cell cultures.[7]

Comparative Analysis of Flurbiprofen Derivatives

To enhance the therapeutic profile of Flurbiprofen, particularly to improve its blood-brain barrier permeability and reduce gastrointestinal side effects, various derivatives have been synthesized and evaluated.[1][8] These derivatives, primarily amides and esters, have shown promising anti-inflammatory and antioxidant activities, which are key indicators of their neuroprotective potential.

Quantitative Comparison of Anti-inflammatory and Antioxidant Activities

The following tables summarize the in vitro and in vivo activities of selected Flurbiprofen derivatives compared to the parent drug.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Flurbiprofen and its Derivatives

CompoundAssayTarget/MarkerActivity (IC50)Reference
Flurbiprofen COX-2 Inhibition (LPS-induced RAW 264.7 cells)PGD₂ Production7.2 nM[7]
HCT-1026 (NO-flurbiprofen) COX-2 Inhibition (LPS-induced RAW 264.7 cells)PGD₂ Production40.6 nM[7]
Flurbiprofen Amide Derivatives (general) Inhibition of Albumin DenaturationProtein Denaturation173.74 µmol/L - 198.37 µmol/L[1]
Ibuprofen (Reference) Inhibition of Albumin DenaturationProtein Denaturation395.08 µmol/L[1]
Flurbiprofen (Reference) Inhibition of Albumin DenaturationProtein Denaturation339.26 µmol/L[1]
Flu-AM4 (Amide Derivative) FAAH InhibitionFAAH EnzymeKᵢ = 13 nM[9]

Table 2: In Vivo Anti-inflammatory Activity of Flurbiprofen Amide Derivatives

CompoundAnimal ModelAssay% Inhibition of EdemaReference
Compound 8 (Amide) Carrageenan-induced mice paw edemaPaw Edema59.0 - 77.7[10]
Compound 14 (Amide) Carrageenan-induced mice paw edemaPaw Edema59.0 - 77.7[10]
Compound 15 (Amide) Carrageenan-induced mice paw edemaPaw Edema59.0 - 77.7[10]
Compound 20 (Amide) Carrageenan-induced mice paw edemaPaw Edema59.0 - 77.7[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective and related activities of Flurbiprofen and its derivatives.

In Vitro Neuroprotection Assay (Co-culture Model)
  • Cell Culture: Mouse neuroblastoma cells (N2a) and RAW 264.7 murine macrophage cells are cultured separately. N2a cells are plated in 24-well plates, and RAW 264.7 cells are plated on cell culture inserts.

  • Co-culture Setup: The inserts containing RAW 264.7 cells are placed into the wells with N2a cells.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is added to the co-culture to activate the RAW 264.7 cells, inducing an inflammatory response.

  • Drug Treatment: The co-cultures are pre-treated with different concentrations of the test compounds (e.g., Flurbiprofen or its derivatives) for 30 minutes before LPS stimulation.

  • Assessment of Neuroprotection: After 48 hours of incubation, the viability of the N2a cells is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the neuroprotective effect of the compounds against inflammation-induced cell death.[7]

Griess Assay for Nitrite Production
  • Cell Culture and Treatment: RAW 264.7 cells are plated in 24-well plates and incubated for 24 hours. The cells are then treated with the test compounds for 30 minutes, followed by the addition of LPS (1 µg/mL).

  • Sample Collection: After 24 hours, 100 µL of the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is incubated with 100 µL of Griess reagent for 30 minutes at room temperature in the dark.

  • Quantification: The absorbance is measured at a specific wavelength to determine the concentration of nitrite, which is an indicator of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).[7]

In Vivo Model of Focal Cerebral Ischemia
  • Animal Model: Male Wistar rats are subjected to transient middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Drug Administration: Flurbiprofen (e.g., 5 mg/kg or 10 mg/kg) is administered intravenously at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are scored at 24 hours post-reperfusion.

  • Histopathological Analysis: Brain tissues are collected, and sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes and neuronal damage in the ischemic penumbra.

  • Biochemical Analysis: Brain tissue homogenates are used to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) by RT-PCR and oxidative stress markers (MDA, nitrites) using colorimetric assays.[2][6]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Neuroprotective_Signaling_Pathways cluster_0 Pro-inflammatory Stimulus (e.g., Ischemia, LPS) cluster_1 Flurbiprofen & Derivatives cluster_2 Cellular Targets & Pathways cluster_3 Downstream Effects cluster_4 Cellular Outcome Stimulus Stimulus ASIC1a ASIC1a Stimulus->ASIC1a COX-2 COX-2 Stimulus->COX-2 NF-kB NF-kB Stimulus->NF-kB Flurbiprofen Flurbiprofen Flurbiprofen->ASIC1a Flurbiprofen->COX-2 Flurbiprofen->NF-kB Akt Akt Flurbiprofen->Akt Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Pro-inflammatory_Cytokines Pro-inflammatory Cytokines COX-2->Pro-inflammatory_Cytokines NF-kB->Pro-inflammatory_Cytokines Oxidative_Stress Oxidative Stress NF-kB->Oxidative_Stress GSK3b GSK3b Akt->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant_Response Antioxidant Response HO-1->Antioxidant_Response Neuronal_Death Neuronal_Death Ca_Influx->Neuronal_Death Pro-inflammatory_Cytokines->Neuronal_Death Oxidative_Stress->Neuronal_Death Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection

Caption: Neuroprotective signaling pathways of Flurbiprofen.

Experimental_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis of Flurbiprofen Derivatives In_Vitro_Anti_Inflammatory In Vitro Anti-inflammatory Assays (e.g., COX Inhibition, Griess Assay) Synthesis->In_Vitro_Anti_Inflammatory In_Vitro_Antioxidant In Vitro Antioxidant Assays (e.g., H₂O₂ Scavenging) Synthesis->In_Vitro_Antioxidant In_Vitro_Neuroprotection In Vitro Neuroprotection Assays (e.g., Cell Viability, Apoptosis) In_Vitro_Anti_Inflammatory->In_Vitro_Neuroprotection In_Vitro_Antioxidant->In_Vitro_Neuroprotection Lead_Selection Lead Compound Selection In_Vitro_Neuroprotection->Lead_Selection Animal_Model Animal Model of Neurodegeneration (e.g., MCAO, Glutamate Excitotoxicity) Lead_Selection->Animal_Model Behavioral_Tests Behavioral & Neurological Function Tests Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis of Brain Tissue Animal_Model->Histopathology Biochemical_Analysis Biochemical Analysis (Cytokines, Oxidative Stress Markers) Animal_Model->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Data_Analysis->Pathway_Analysis Target_Validation Target Validation Studies Pathway_Analysis->Target_Validation

References

Safety Operating Guide

Proper Disposal of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, a fluorinated aromatic ketone, is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In its absence, the following general safety precautions for halogenated organic compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Collect the absorbed material and any contaminated debris into a sealed, properly labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

Quantitative Safety Data

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]

Precautionary Statements include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and avoiding breathing dust or fumes.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and compliance.

Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Halogenated vs. Non-Halogenated Waste: This compound is a halogenated organic substance and must be collected separately from non-halogenated waste streams.[3] Mixing these waste types can interfere with disposal processes and increase costs.[3]

  • Solid vs. Liquid Waste: Collect solid waste, such as contaminated consumables (e.g., weigh boats, gloves, absorbent pads), separately from liquid waste solutions containing the compound.

Waste Container Selection and Labeling
  • Container Compatibility: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the laboratory personnel, away from heat sources, open flames, and high-traffic areas.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[4]

Final Disposal
  • Professional Disposal: The disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.

  • Forbidden Disposal Methods:

    • DO NOT pour this chemical down the drain.

    • DO NOT dispose of this chemical in the regular trash.

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate halogenated Halogenated Organic Waste segregate->halogenated Is it this compound? YES non_halogenated Non-Halogenated Waste segregate->non_halogenated NO container Select Compatible Container (HDPE or Glass) halogenated->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label store Store in Satellite Accumulation Area (SAA) label->store full Container Full? store->full full->store NO pickup Arrange for EHS Pickup full->pickup YES end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 37989-92-7).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Summary of Chemical Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not located, data for the related compound 2-Fluorobiphenyl and general knowledge of aromatic ketones indicate the following potential hazards. Users should handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

PropertyValueSource
Chemical Formula C15H13FO[1]
Molecular Weight 228.26 g/mol [1][2]
Appearance Likely a solidN/A
Hazard Statements (Presumed) Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards.To protect eyes from potential splashes, which could cause serious damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Fluoro-elastomer). Inspect gloves before each use and change immediately upon contamination.To prevent skin contact and absorption. Aromatic ketones require robust glove materials.[5][6][7]
Body Protection A fully-buttoned laboratory coat, preferably made of a flame-resistant material like Nomex®.To protect skin from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4][5]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.To protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound throughout your experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Compound Securely cleanup_dispose->cleanup_store

Caption: Workflow for handling this compound.

Experimental Protocol
  • Preparation :

    • Don all required personal protective equipment as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.

  • Handling :

    • Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.

    • Carefully weigh the desired amount of the compound. Avoid generating dust.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Cleanup and Storage :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

    • Dispose of all contaminated materials, including gloves, weigh boats, and absorbent pads, as hazardous waste.

    • Store the stock container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Wipes) waste_container Seal in Labeled, Compatible Waste Container waste_solid->waste_container waste_liquid Unused/Waste Solutions waste_liquid->waste_container waste_storage Store in Satellite Accumulation Area waste_container->waste_storage disposal_pickup Arrange Pickup with EHS waste_storage->disposal_pickup Request Disposal disposal_incineration Transport to Licensed Facility for Incineration disposal_pickup->disposal_incineration

Caption: Disposal workflow for this compound waste.

Disposal Protocol
  • Segregation and Collection :

    • Do not dispose of this chemical in the regular trash or down the drain.[8]

    • Collect all waste materials, including unused compounds, contaminated labware, and PPE, in a dedicated, leak-proof container that is clearly labeled as "Hazardous Waste" and lists the chemical name.[9]

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

    • The waste will be transported by a licensed contractor to a permitted facility for disposal, which will likely involve high-temperature incineration.[8][9]

Spill Management

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, collect the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste.[9] Avoid generating dust. For large spills, contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.